Methyl 2-(2-aminophenyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-aminophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQBYHGDMBHIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420881 | |
| Record name | Methyl 2-(2-aminophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35613-44-6 | |
| Record name | Methyl 2-aminobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35613-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(2-aminophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-(2-aminophenyl)acetate CAS number and properties
An In-depth Technical Guide to Methyl 2-(2-aminophenyl)acetate
This guide provides a comprehensive overview of this compound, a significant chemical intermediate in organic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Properties
This compound is a versatile organic compound utilized in the synthesis of various complex molecules.[1] Its structure, featuring an aromatic amine and a methyl ester, makes it a valuable building block in the pharmaceutical industry.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 35613-44-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [2][3] |
| Appearance | Light yellow oil or Liquid/Solid | [1][4][5] |
| Boiling Point | 338.1 °C at 760 mmHg | [2] |
| Density | 1.21 g/cm³ | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4][5][6] |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl (2-Amino-Phenyl)-Acetate; Benzeneacetic Acid, 2-Amino-, Methyl Ester | [2] |
| ¹H NMR (400MHz, DMSO-d6) | δ: 6.94 (m, 2H), 6.64 (d, 1H, J=8.0Hz), 6.51 (m, 1H), 4.88 (s, 2H), 3.59 (s, 3H), 3.52 (s, 2H) | [1] |
| Mass Spec (ES) | m/z: 166 [M + H]⁺ | [1] |
Synthesis Protocol
This compound is commonly synthesized via the reduction of its nitro precursor, methyl (2-nitrophenyl)acetate.
Experimental Methodology: Catalytic Hydrogenation
This protocol details the synthesis of methyl (2-aminophenyl)acetate from methyl (2-nitrophenyl)acetate through catalytic hydrogenation.[1][7]
Materials:
-
Methyl (2-nitrophenyl)acetate (1-2) (9.75 g, 50 mmol)
-
10% Palladium on activated carbon (Pd/C) catalyst (dry, 530 mg, 5 mmol)
-
Methanol (100 mL)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A mixture of methyl (2-nitrophenyl)acetate (9.75 g, 50 mmol) and 10% palladium on carbon catalyst (530 mg) is prepared in methanol (100 mL) in a suitable reaction vessel.[1]
-
The vessel is subjected to a hydrogen atmosphere.[1]
-
The reaction mixture is stirred at room temperature overnight.[1]
-
Upon completion of the reaction (monitored by an appropriate method such as TLC), the mixture is filtered to remove the palladium-carbon catalyst.[1]
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the product.[1]
-
The final product is obtained as a light yellow oil (8.02 g, 97% yield).[1]
Caption: Synthesis workflow for this compound.
Applications and Biological Activity
This compound serves as a key intermediate for synthesizing a range of organic molecules.[1] Its reported biological activities suggest potential applications in drug discovery.
Role in Organic Synthesis
The presence of a primary amine and an ester group allows for various chemical transformations, making it a valuable precursor for heterocyclic compounds and other complex structures. It is widely used in the field of organic synthesis because the molecule contains an amino group, a carboxyl group, and an aromatic benzene ring.
Caption: Role of this compound as an intermediate.
Biological Profile
Studies have indicated that this compound possesses notable biological properties. It is described as a synthetic compound that can be activated by cyanide at nanomolar concentrations, acting as a potent cytotoxic agent.[3] This activity suggests potential antiviral and antitumor properties, highlighting its relevance in therapeutic research.[3] However, specific signaling pathways or detailed mechanisms of action are not extensively documented in the available literature.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2][4] |
| Signal Word | Warning | [2][4][5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4][5] |
References
- 1. METHYL (2-AMINO-PHENYL)-ACETATE | 35613-44-6 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 35613-44-6 | FM140568 [biosynth.com]
- 4. This compound | 35613-44-6 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 35613-44-6|this compound|BLD Pharm [bldpharm.com]
- 7. 35613-44-6 | this compound | Aryls | Ambeed.com [ambeed.com]
Spectroscopic Analysis of Methyl 2-(2-aminophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 2-(2-aminophenyl)acetate (CAS: 35613-44-6, Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document focuses on predicted spectroscopic characteristics based on its chemical structure. It also includes generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are fundamental techniques in the structural elucidation of organic molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and analysis of the compound's functional groups and atomic arrangement.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 3.6 - 3.8 | Singlet | 3H | O-CH ₃ (Methyl ester) |
| ~ 3.5 - 3.7 | Singlet | 2H | Ar-CH ₂ (Methylene) |
| ~ 3.5 - 4.5 | Broad Singlet | 2H | NH ₂ (Amino) |
| ~ 6.6 - 7.2 | Multiplet | 4H | Ar-H (Aromatic) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 172 | Quaternary | C =O (Ester carbonyl) |
| ~ 145 | Quaternary | Ar-C -NH₂ |
| ~ 130 | Tertiary | Ar-C H |
| ~ 128 | Tertiary | Ar-C H |
| ~ 118 | Tertiary | Ar-C H |
| ~ 116 | Tertiary | Ar-C H |
| ~ 115 | Quaternary | Ar-C -CH₂ |
| ~ 52 | Primary | O-C H₃ (Methyl ester) |
| ~ 40 | Primary | Ar-C H₂ (Methylene) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3450 - 3250 | Medium-Strong, Doublet | N-H Stretch (Primary amine) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 3000 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1750 - 1735 | Strong | C=O Stretch (Ester) |
| 1620 - 1580 | Medium-Strong | N-H Bend (Primary amine) |
| 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic ring) |
| 1250 - 1000 | Strong | C-O Stretch (Ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 165 | [M]⁺˙ (Molecular ion) |
| 106 | [M - COOCH₃]⁺ (Loss of carbomethoxy group) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound. Instrument-specific parameters and sample preparation details may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically used initially and can be adjusted to improve signal-to-noise ratio or resolution.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[1]
-
Film Deposition: Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum. For less volatile compounds, techniques like electrospray ionization (ESI) can be used where the sample is dissolved in a suitable solvent.[2]
-
Ionization: The gaseous molecules are then ionized. A common method is Electron Impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M⁺˙).[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[2]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[2]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.
Caption: Workflow for Spectroscopic Analysis in Structural Elucidation.
References
An In-depth Technical Guide on the Physical Properties of Methyl 2-(2-aminophenyl)acetate
This technical guide provides a detailed overview of the key physical properties of Methyl 2-(2-aminophenyl)acetate, with a specific focus on its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines available data and presents standardized experimental protocols for the determination of these properties.
Physicochemical Data
The following tables summarize the known physical properties of this compound.
Table 1: Melting Point of this compound
| Property | Value |
| Melting Point | 140-141 °C[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Data not publicly available |
| Ethanol | Data not publicly available |
| Methanol | Data not publicly available |
| Acetone | Data not publicly available |
| Dimethyl Sulfoxide (DMSO) | Data not publicly available |
| Dichloromethane (DCM) | Data not publicly available |
Note: While specific quantitative solubility data for this compound is not readily found in public literature, the experimental protocol provided in the subsequent section describes a standard method for its determination.
Experimental Protocols
Detailed methodologies for determining the melting point and solubility are crucial for ensuring data accuracy and reproducibility. The following sections describe standard laboratory procedures.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.[2][3] The capillary method is a common and reliable technique for this measurement.[4]
Objective: To accurately determine the melting point range of this compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[4]
-
Thermometer or digital temperature probe
-
Mortar and pestle
-
Spatula
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Place a small amount of dry this compound powder on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[5]
-
Press the open end of a capillary tube into the powder until a small amount of the sample is packed into the tube.[2]
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 1-3 mm.[2][3]
-
-
Apparatus Setup (Mel-Temp):
-
Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.[5]
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Rapid Determination (Optional): First, perform a rapid heating run (e.g., 10-20 °C per minute) to find an approximate melting range. This helps in narrowing down the temperature for the precise measurement.[5]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube with the sample.
-
Set the apparatus to heat slowly, at a rate of approximately 1-2 °C per minute, as it approaches the expected melting point.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure consistency.
-
Solubility is a measure of the maximum amount of a substance that can dissolve in a specified amount of solvent at a given temperature to form a saturated solution. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[6][7]
Objective: To determine the solubility of this compound in various solvents.
Apparatus and Materials:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Solvents (e.g., water, ethanol, DMSO)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[6]
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The solid and liquid phases should be in constant contact.[7]
-
-
Sample Separation:
-
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed.[7]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining microscopic particles.[7]
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.[7]
-
Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Solubility Determination.
References
- 1. 35613-44-6 | this compound | Aryls | Ambeed.com [ambeed.com]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. davjalandhar.com [davjalandhar.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl 2-(2-aminophenyl)acetate: Discovery and History
Abstract
This compound is a versatile chemical intermediate with applications in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and detailed experimental protocols. Key synthesis pathways are illustrated, and quantitative data are summarized for comparative analysis. Spectroscopic data for the characterization of this compound are also presented.
Introduction
This compound, also known as methyl o-aminophenylacetate, is an aromatic amino ester. Its structure, featuring both an amino group and an ester functional group on a benzene ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecules. While not a widely known compound in itself, its utility as a building block has been recognized in various fields of chemical research.
Chemical Properties
| Property | Value |
| CAS Number | 35613-44-6[1] |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [1] |
| Appearance | Liquid or solid |
| Boiling Point | 338.1 °C at 760 mmHg[2] |
| Density | 1.21 g/cm³[2] |
| SMILES | COC(=O)CC1=CC=CC=C1N[1] |
| InChI Key | BWQBYHGDMBHIIQ-UHFFFAOYSA-N |
Discovery and Historical Context
The precise date and discoverer of this compound are not prominently documented in readily available historical records. Its emergence is likely intertwined with the broader development of synthetic organic chemistry in the late 19th and early 20th centuries, a period marked by extensive exploration of aromatic compounds and their derivatives. The synthesis of related compounds, such as phenylacetic acid and its amino-substituted analogs, was established during this era. The methods for esterification and reduction of nitro groups were also well-understood, suggesting that the synthesis of this compound would have been a logical extension of existing chemical knowledge.
Early research into indigo dyes and related compounds may have also led to the synthesis of ortho-substituted aminophenyl derivatives. However, specific documentation detailing the first synthesis of this compound remains elusive in the conducted research.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. The most common and well-documented methods involve the reduction of the corresponding nitro compound or the esterification of 2-aminophenylacetic acid.
Reduction of Methyl 2-(2-nitrophenyl)acetate
This is arguably the most prevalent and efficient method for the synthesis of this compound. The reaction involves the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate.
Experimental Protocol
Reaction:
Materials:
-
Methyl 2-(2-nitrophenyl)acetate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
A mixture of Methyl 2-(2-nitrophenyl)acetate (e.g., 9.75 g, 50 mmol) and 10% palladium on activated carbon catalyst (e.g., 530 mg, 5 mol%) in methanol (e.g., 100 mL) is prepared in a suitable reaction vessel.
-
The vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere at room temperature.
-
The reaction is monitored until completion (e.g., overnight).
-
Upon completion, the reaction mixture is filtered to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~97% |
Esterification of 2-Aminophenylacetic Acid
Another viable synthetic route is the direct esterification of 2-aminophenylacetic acid. This method typically employs an acid catalyst in the presence of methanol.
Experimental Protocol
Reaction:
Materials:
-
2-Aminophenylacetic acid
-
Methanol
-
Strong acid catalyst (e.g., sulfuric acid or thionyl chloride)
Procedure:
-
2-Aminophenylacetic acid is dissolved or suspended in an excess of methanol.
-
A catalytic amount of a strong acid is added to the mixture.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC).
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to give the crude product.
-
Purification can be achieved by column chromatography or distillation under reduced pressure.
Quantitative Data: Detailed quantitative data for this specific reaction is not readily available in the searched literature. Yields for esterification reactions can vary widely depending on the specific conditions and catalyst used.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a dedicated, comprehensive set of spectra for this specific compound is not widely published, the expected spectral features can be inferred from the analysis of similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically 6.5-7.5 ppm). The methylene protons would be a singlet at around 3.6 ppm, and the methyl ester protons would also be a singlet at a similar chemical shift. The amine protons would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show signals for the two sp² carbons of the carbonyl group and the aromatic ring, as well as the sp³ carbons of the methylene and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O stretching: A strong absorption band around 1735 cm⁻¹ for the ester carbonyl group.
-
C-O stretching: A band in the region of 1200-1300 cm⁻¹ for the ester C-O bond.
-
C-N stretching: A band in the region of 1250-1350 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 165. Common fragmentation patterns for esters would be observed, such as the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 134, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 106.
Applications
This compound serves as a key intermediate in the synthesis of various organic molecules. Its bifunctional nature allows for a range of chemical transformations. It has been noted for its potential use in the synthesis of compounds with antiviral and antitumor properties[1]. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles. The ester group can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification reactions.
Conclusion
This compound is a valuable synthetic intermediate with a history rooted in the foundational principles of organic chemistry. While its initial discovery is not clearly chronicled, its synthesis is straightforward, primarily achieved through the reduction of its nitro precursor. The compound's utility in the synthesis of more complex molecules, particularly those with potential biological activity, underscores its importance for researchers in the fields of organic synthesis and drug development. This guide provides a foundational understanding of its synthesis and properties, serving as a resource for scientific professionals.
References
Theoretical Insights into the Reactivity of Methyl 2-(2-aminophenyl)acetate: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of Methyl 2-(2-aminophenyl)acetate, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. The core focus of this document is to elucidate the electronic properties and reaction mechanisms of this molecule, primarily through the lens of computational chemistry. A significant aspect of its reactivity, the intramolecular cyclization to form 2-oxindole, is explored in detail.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of oxindole and its derivatives. These scaffolds are present in numerous biologically active compounds and pharmaceuticals. Understanding the underlying principles governing the reactivity of this compound is crucial for optimizing existing synthetic routes and designing novel molecular entities. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful avenue to investigate reaction mechanisms, predict reactivity, and rationalize experimental observations at the molecular level.
Theoretical Framework and Computational Methodologies
The reactivity of a molecule is intrinsically linked to its electronic structure. Computational chemistry provides a suite of tools to probe these properties.
Density Functional Theory (DFT)
DFT has emerged as a robust method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. Key parameters derived from DFT calculations that inform reactivity include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[1][2][3]
-
Global Reactivity Descriptors: These parameters provide a quantitative measure of a molecule's overall reactivity.[2][3] Common descriptors include:
-
Electronegativity (χ): The tendency of a molecule to attract electrons.
-
Chemical Hardness (η): A measure of resistance to change in electron distribution.
-
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.
-
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prone to attack.[1]
Transition State Theory
To study reaction mechanisms and calculate activation energies, computational chemists locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical factor in determining the reaction rate.
Reactivity Analysis of this compound
Due to a lack of direct theoretical studies on this compound in the current literature, this section presents data based on a closely related and structurally similar molecule, di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, which undergoes a similar intramolecular cyclization to form an oxindole derivative. The insights gained from this model system are expected to be transferable to this compound.
Frontier Molecular Orbitals and Global Reactivity Descriptors
The following table summarizes the calculated global reactivity descriptors for a model system, providing a quantitative basis for understanding the reactivity of aminophenylacetate derivatives. These values are typically calculated at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).[1][2][3]
| Parameter | Symbol | Formula | Typical Value (a.u.) | Interpretation |
| HOMO Energy | EHOMO | - | -0.2 to -0.3 | Higher energy indicates greater electron-donating ability (nucleophilicity). |
| LUMO Energy | ELUMO | - | 0.0 to 0.1 | Lower energy indicates greater electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~0.3 | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~0.1 | Overall tendency to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~0.15 | Resistance to deformation of the electron cloud. |
| Electrophilicity Index | ω | χ²/2η | ~0.03 | Propensity to accept electrons. |
Note: The values presented are illustrative and depend on the specific level of theory used in the calculation.
Intramolecular Cyclization to 2-Oxindole
The primary reaction of this compound is its intramolecular cyclization to yield 2-oxindole. This reaction involves the nucleophilic attack of the amino group onto the ester carbonyl carbon.
A DFT study on the cyclization of a similar malonate derivative revealed that the reaction is significantly catalyzed by acid. The presence of acetic acid was found to lower the activation Gibbs free energy for the cyclization, indicating that protonation of the carbonyl oxygen facilitates the nucleophilic attack by the amine.
The following table presents the calculated activation Gibbs free energies (ΔG‡) for the intramolecular cyclization of a model aminophenyl malonate system under different conditions.
| Reaction Condition | Calculated ΔG‡ (kcal/mol) |
| Uncatalyzed | High |
| Methanol-assisted | Moderately High |
| Acetic acid-assisted | Lower |
Source: Adapted from a DFT study on di-t-butyl 2-(2-aminophenyl)-2-methyl malonate.
These findings strongly suggest that the cyclization of this compound to 2-oxindole is also likely to be acid-catalyzed.
Proposed Reaction Pathway and Visualization
Based on theoretical principles and studies of analogous systems, the following reaction pathway is proposed for the acid-catalyzed intramolecular cyclization of this compound.
Experimental Protocol for 2-Oxindole Synthesis
The following is a generalized experimental protocol for the acid-catalyzed cyclization of a 2-aminophenylacetic acid derivative to 2-oxindole.
Detailed Steps:
-
Hydrolysis (optional but recommended for cleaner reaction): this compound is hydrolyzed to 2-(2-aminophenyl)acetic acid by heating with an aqueous acid (e.g., 2M HCl) or base (e.g., 2M NaOH) followed by neutralization. The resulting solid is filtered and dried.
-
Cyclization: The 2-(2-aminophenyl)acetic acid is suspended in a suitable solvent (e.g., water or a high-boiling point organic solvent) and treated with a strong acid (e.g., concentrated HCl). The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is cooled to room temperature and then neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized 2-oxindole are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.
Logical Relationships in Reactivity Prediction
The theoretical parameters obtained from DFT calculations can be logically linked to predict the chemical behavior of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical aspects of this compound reactivity, with a particular focus on its intramolecular cyclization to 2-oxindole. While direct computational data for this specific molecule is limited, analysis of a closely related model system offers valuable insights into its electronic properties and reaction mechanism. The provided theoretical framework, quantitative data, proposed reaction pathway, and experimental protocol serve as a valuable resource for researchers in organic synthesis and drug development. Further dedicated computational studies on this compound are warranted to refine the quantitative predictions and provide a more detailed understanding of its chemical behavior.
References
In-Depth Technical Guide: Stability and Storage of Methyl 2-(2-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(2-aminophenyl)acetate. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. This document details the known stability profile, potential degradation pathways, and best practices for storage and handling, supported by available scientific data and safety guidelines.
Core Stability Profile and Storage Recommendations
This compound is a compound that requires careful storage to maintain its chemical integrity. While specific quantitative stability data under a wide range of conditions are not extensively published, general guidelines from safety data sheets (SDS) and information on structurally similar compounds provide a strong basis for recommended practices.
Key Recommendations:
-
Temperature: Store in a freezer at temperatures below -20°C for long-term storage.
-
Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
-
Light: Protect from light to prevent photodegradation.
-
Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.
These recommendations are summarized in the table below, along with inferred stability information based on studies of analogous compounds.
| Parameter | Recommended Condition | Rationale and Stability Insights |
| Temperature | Store in freezer, under -20°C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | The aminophenyl group is susceptible to oxidation. An inert atmosphere prevents oxidative degradation. |
| Light | Protect from light | Structural analogs like methyl anthranilate are known to undergo photodegradation under UV irradiation. |
| Moisture | Keep container tightly sealed and dry | The ester functional group is susceptible to hydrolysis, especially in the presence of acid or base. |
Potential Degradation Pathways
The chemical structure of this compound, featuring an amino group and a methyl ester, suggests susceptibility to several degradation pathways, including hydrolysis, oxidation, and photolysis.
Hydrolysis
The ester linkage in this compound can be hydrolyzed to form 2-(2-aminophenyl)acetic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions. The presence of moisture is a key factor in this degradation pathway.
Oxidation
The primary amino group on the phenyl ring is a potential site for oxidation. Oxidative degradation can lead to the formation of colored impurities and potentially alter the compound's biological activity. Storing under an inert atmosphere and away from oxidizing agents is crucial to mitigate this pathway.
Photodegradation
A study on the closely related compound, Methyl 2-aminobenzoate (Methyl Anthranilate), has shown that it undergoes direct photolysis under UVC and UVB irradiation[1][2]. This degradation is accelerated in the presence of hydrogen peroxide, indicating a photosensitized oxidative process[1][2]. Given the structural similarity, it is highly probable that this compound exhibits similar photosensitivity. The degradation of Methyl Anthranilate was found to yield hydroxyderivatives[1][3].
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector or Mass Spectrometer (MS) detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
If no degradation is observed, repeat the study with 1 N HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Dilute and analyze by HPLC.
-
If no degradation is observed, repeat the study at 60°C or with 1 N NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Dilute and analyze by HPLC.
-
If no degradation is observed, repeat the study with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 60°C for 48 hours.
-
Place a solution of the compound (in a suitable solvent) in an oven at 60°C for 48 hours.
-
Analyze the samples by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC at various time points. The study on methyl anthranilate suggests that degradation occurs under UVC and UVB irradiation[1][2].
-
Analysis:
-
The percentage of degradation should be calculated at each time point.
-
The chromatograms of the stressed samples should be compared with that of the unstressed sample to identify degradation products.
-
Peak purity of the parent drug should be assessed to ensure the stability-indicating nature of the HPLC method.
The following diagram illustrates a general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Summary of Quantitative Stability Data
Currently, there is a lack of published quantitative stability data specifically for this compound. The information available is qualitative and derived from general chemical knowledge and data on analogous compounds. The study on Methyl 2-aminobenzoate (Methyl Anthranilate) provides the most relevant quantitative insight, showing significant photodegradation under UV light, with a pseudo-first-order rate constant that increases with the addition of hydrogen peroxide[1].
| Stress Condition (on Methyl Anthranilate) | Observation | Quantitative Data (where available) | Reference |
| UVC Irradiation | Direct photolysis observed. | Pseudo-first-order degradation. | [1] |
| UVC + H₂O₂ | Accelerated photodegradation. | Rate increases with H₂O₂ concentration, reaching a plateau. | [1][2] |
| UVB Irradiation | Direct photolysis observed. | - | [1][2] |
| Simulated Sunlight | Slow photodegradation. | 44% loss after exposure equivalent to ~1200 hours of natural sunlight. | [4] |
Conclusion and Best Practices
To ensure the quality and reliability of research outcomes, it is imperative to handle and store this compound under appropriate conditions. Based on the available information, the following best practices are recommended:
-
Long-term Storage: Store in a freezer at or below -20°C, under an inert atmosphere, and protected from light.
-
Short-term Storage and Handling: For routine use, keep the compound in a tightly sealed vial in a desiccator, and minimize exposure to light and atmospheric oxygen. Prepare solutions fresh and use them promptly.
-
Stability Studies: If the compound is to be used in formulations or long-term experiments, it is highly recommended to conduct a preliminary forced degradation study to understand its stability profile under the specific experimental conditions.
By adhering to these guidelines, researchers and drug development professionals can minimize the risk of degradation and ensure the integrity of this compound throughout its lifecycle in the laboratory.
References
- 1. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(2-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(2-aminophenyl)acetate, a key organic intermediate. It covers its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis. This document is intended for use by professionals in research and drug development.
Chemical and Physical Properties
This compound is an aromatic compound containing both an amine and a methyl ester functional group. These features make it a versatile building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other complex molecules.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35613-44-6 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Physical Form | Liquid or solid | Sigma-Aldrich |
| Boiling Point (Predicted) | 277.5 ± 15.0 °C | ChemBK |
| Density (Predicted) | 1.143 ± 0.06 g/cm³ | ChemBK |
| pKa (Predicted) | 3.39 ± 0.10 | ChemBK |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich |
Safety Data Sheet (SDS) Information
Hazard Identification
Signal Word: Warning
GHS Pictogram:
-
GHS07 (Exclamation Mark)
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Handling and Storage
-
Handling: Handle in a well-ventilated place.[5] Keep the container tightly closed.[5] Avoid contact with skin, eyes, and clothing.[5] Ground/bond container and receiving equipment to prevent static discharge.[5] Use explosion-proof electrical/ventilating/lighting equipment.[5] Use only non-sparking tools.[5]
-
Storage: Store in a cool, well-ventilated place.[5] Store locked up.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5]
First-Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3] Wash with plenty of water and soap.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Table 2: Summary of Safety Information
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 |
Experimental Protocols
This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[6]
Synthesis of this compound
A common method for the synthesis of this compound is the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate.
Materials:
-
Methyl 2-(2-nitrophenyl)acetate
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a reaction vessel suitable for hydrogenation, dissolve Methyl 2-(2-nitrophenyl)acetate (1.0 equivalent) in methanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.
-
Seal the reaction vessel and purge with an inert gas.
-
Introduce hydrogen gas into the vessel (this can be done using a hydrogen balloon or a pressurized hydrogenation system).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting residue is the crude this compound, which can be further purified if necessary.
Purification (Optional):
-
Further purification can be achieved by column chromatography on silica gel, typically using a solvent system such as a mixture of ethyl acetate and hexanes.
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Synthesis workflow for this compound.
Biological Activity and Applications
While often cited for its potential antiviral and antitumor properties, specific studies detailing the mechanism of action or signaling pathways of this compound are not extensively available in the public literature. Its primary role appears to be as a crucial intermediate in the synthesis of more complex, biologically active molecules.
Derivatives of structurally similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been investigated for their anticancer activities.[7] For instance, some of these derivatives have been shown to have considerable anticancer activity against various cancer cell lines.[7] Other studies on aminophenol derivatives have explored their antiviral properties.[1] However, it is important to note that these studies do not directly investigate this compound itself.
The presence of a primary aromatic amine and a methyl ester makes this compound a versatile scaffold for creating libraries of compounds for drug discovery. The amine can be readily acylated, alkylated, or used in the formation of heterocycles, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Given the lack of specific data on its biological signaling pathways, a diagrammatic representation is not provided to avoid speculation. Researchers are encouraged to use this compound as a starting material for the synthesis of novel derivatives and to perform biological evaluations to explore its potential therapeutic applications.
Caption: Reactivity and role of this compound.
References
- 1. Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aglayne.com [aglayne.com]
- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 7. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 2-(2-aminophenyl)acetate: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-aminophenyl)acetate (CAS No. 35613-44-6) is a key chemical intermediate with significant applications in the synthesis of various pharmaceuticals, most notably as a precursor to the benzodiazepine class of drugs. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed physicochemical properties, and established experimental protocols for its synthesis. Furthermore, this guide explores its utility in drug development with a specific experimental protocol for the synthesis of a benzodiazepine scaffold, offering researchers and drug development professionals a practical resource for their work.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically 96% or higher. Pricing is generally available upon request, particularly for larger quantities.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Pricing |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher).[1] | Research and bulk quantities.[1] | Request a Quote |
| BLD Pharm | --- | Various sizes available. | Available on website/quote |
| Sigma-Aldrich (distributor for Ambeed, Inc.) | 96% | --- | Pricing not available for all regions. |
| Biosynth | --- | 1 g, 2 g, 5 g, 10 g, 25 g.[2] | From $900.00 for 1 g.[2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35613-44-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Liquid or solid | |
| Boiling Point | 338.1 °C at 760 mmHg | [1] |
| Density | 1.21 g/cm³ | [1] |
| Purity | ≥96% | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C. | |
| InChI Key | BWQBYHGDMBHIIQ-UHFFFAOYSA-N | |
| SMILES | COC(=O)CC1=CC=CC=C1N |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, methyl 2-(2-nitrophenyl)acetate.
Protocol 1: Catalytic Hydrogenation in Toluene
-
Reactants:
-
Methyl 2-(2-nitrophenyl)acetate (97.6 g, 0.5 mol)
-
Palladium on activated charcoal (Pd/C) (0.98 g)
-
Toluene (200 mL)
-
Hydrogen gas
-
-
Procedure:
-
The reactants, Pd/C, and toluene are placed in a reaction flask.
-
Hydrogen gas is passed through the mixture at normal pressure.
-
The reaction is maintained at 5°C overnight with stirring.
-
After the reaction is complete, the mixture is filtered to remove the Pd/C catalyst.
-
The catalyst is washed with a small amount of toluene.
-
The filtrate and the washings are combined, and the toluene is recovered by evaporation.
-
The resulting solid precipitate is vacuum dried to yield the product.
-
-
Yield: 80.9 g (98%) of pale yellow liquid this compound.
Protocol 2: Catalytic Hydrogenation in Methanol
-
Reactants:
-
Methyl 2-(2-nitrophenyl)acetate (9.75 g, 50 mmol)
-
10% Palladium on activated carbon (dry, 530 mg, 5 mmol)
-
Methanol (100 mL)
-
Hydrogen gas
-
-
Procedure:
-
A mixture of methyl 2-(2-nitrophenyl)acetate and 10% palladium on activated carbon in methanol is prepared.
-
The mixture is stirred under a hydrogen atmosphere at room temperature overnight.
-
The reaction mixture is then filtered to remove the palladium on activated carbon catalyst.
-
-
Yield: 97%
Application in the Synthesis of 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
This compound is a valuable starting material for the synthesis of the 1,4-benzodiazepine core structure, which is present in many psychoactive drugs. A general two-step process involves the acylation of the aniline nitrogen followed by cyclization.
Step 1: Acylation with 2-Chloroacetyl Chloride
-
Reactants:
-
This compound
-
2-Chloroacetyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
-
Procedure:
-
This compound is dissolved in the anhydrous solvent and cooled in an ice bath.
-
The base is added to the solution.
-
2-Chloroacetyl chloride is added dropwise with stirring, maintaining the low temperature.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude methyl 2-(2-(2-chloroacetamido)phenyl)acetate.
-
Step 2: Cyclization to form the Benzodiazepine Ring
-
Reactants:
-
Methyl 2-(2-(2-chloroacetamido)phenyl)acetate
-
Ammonia (in a suitable solvent like methanol or ethanol)
-
-
Procedure:
-
The crude product from Step 1 is dissolved in an alcoholic solvent.
-
The solution is saturated with ammonia gas or treated with a concentrated solution of ammonia in the alcohol.
-
The mixture is heated to reflux for several hours until the cyclization is complete (monitored by TLC).
-
The solvent is evaporated, and the residue is taken up in a suitable organic solvent (e.g., chloroform).
-
The organic layer is washed with water, dried, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., toluene) to give 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[5]
-
Visualizations
The following diagrams illustrate the key chemical transformations described in this guide.
Caption: Synthesis of this compound via catalytic hydrogenation.
Caption: Workflow for the synthesis of a benzodiazepine scaffold.
References
Methodological & Application
Synthesis of Indoles from Methyl 2-(2-aminophenyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of indole derivatives, a crucial scaffold in medicinal chemistry, starting from the readily available precursor, Methyl 2-(2-aminophenyl)acetate. The primary focus is on a highly efficient Lewis acid-catalyzed intramolecular cyclization. Additionally, an overview of other potential synthetic strategies, such as the Fischer indole synthesis and palladium-catalyzed methods, is discussed.
Introduction
Indoles are a privileged structural motif found in a vast array of biologically active compounds and pharmaceuticals. The development of efficient and versatile methods for their synthesis is a cornerstone of modern medicinal chemistry. This compound serves as a valuable and accessible starting material for the construction of the indole nucleus, particularly for the synthesis of 2,3-substituted indoles. This document outlines a robust and high-yielding protocol for this transformation and provides a comparative context with other established indole syntheses.
Lewis Acid-Catalyzed Intramolecular Cyclization: A Highly Efficient Approach
A particularly effective method for the synthesis of 2,3-substituted indoles from this compound derivatives involves a Lewis acid-catalyzed intramolecular nucleophilic attack of a diazoacetate on an iminium ion. This method, developed by Doyle and coworkers, offers quantitative yields under mild conditions with low catalyst loadings.[1][2][3]
Signaling Pathway and Mechanism
The reaction proceeds through a multi-step sequence involving the initial formation of an imine from this compound, followed by conversion to a diazo compound. The subsequent Lewis acid-catalyzed cyclization is the key indole-forming step.
Caption: Reaction workflow for Lewis acid-catalyzed indole synthesis.
Experimental Protocols
Materials and General Procedures: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen). Dichloromethane (DCM) should be freshly distilled or obtained from a solvent purification system. Commercially available reagents should be used as received unless otherwise noted.[4][5]
Protocol 1: Synthesis of the Imine Intermediate [4][5]
-
To a flame-dried vial under a nitrogen atmosphere, add this compound (1.0 eq.), the desired aldehyde (1.0 eq.), and methanol (MeOH).
-
Stir the mixture at room temperature for 16 hours.
-
Remove the methanol under reduced pressure.
-
Purify the crude imine by flash column chromatography on silica gel to yield the pure imine.
Protocol 2: Synthesis of the Diazo Compound [4][5]
-
To a stirred solution of the imine (1.0 eq.) and p-nitrobenzenesulfonyl azide (PNBSA, 2-3 eq.) in acetonitrile (MeCN), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the corresponding diazo compound.
Protocol 3: Lewis Acid-Catalyzed Cyclization to the Indole Derivative [1][5]
-
To a stirred solution of the diazo compound (0.25 mmol) in dichloromethane (DCM, 5 mL), add the Lewis acid catalyst (1.0 mol%) at room temperature.
-
Stir the yellow reaction mixture until it turns pale yellow or colorless (typically within 10-30 minutes).
-
Pass the mixture through a short plug of silica gel to remove the catalyst.
-
Evaporate the solvent to obtain the pure indole derivative, which is often a light yellow solid, in quantitative yield.
Data Presentation: Catalyst Screening for Indole Synthesis
The choice of Lewis acid can influence the reaction time. The following table summarizes the performance of various Lewis acids in the cyclization of a model diazo compound derived from this compound.[1][2]
| Catalyst (1.0 mol%) | Reaction Time (min) | Yield (%) |
| BF₃·Et₂O | < 10 | 100 |
| TiCl₄ | < 10 | 100 |
| SnCl₄ | < 10 | 100 |
| Cu(OTf)₂ | < 10 | 100 |
| Zn(OTf)₂ | 30 | 100 |
| Sc(OTf)₃ | 60 | 100 |
| In(OTf)₃ | 120 | 100 |
| Yb(OTf)₃ | 180 | 100 |
Alternative Synthetic Strategies
While the Lewis acid-catalyzed method is highly effective, other classical and modern synthetic routes to indoles exist. Although specific protocols starting from this compound are not as well-documented in the literature, their general principles are outlined below for a comprehensive understanding.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] To utilize this compound in a Fischer-type synthesis, it would first need to be converted to the corresponding hydrazine derivative.
Caption: General scheme of the Fischer indole synthesis.
The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole. A wide range of Brønsted and Lewis acids can be used as catalysts.[4]
Palladium-Catalyzed Indole Synthesis
Modern synthetic methods often employ transition metal catalysis, with palladium being a prominent choice for indole synthesis. These methods typically involve the intramolecular cyclization of suitably functionalized anilines. For a substrate like this compound, a palladium-catalyzed approach would likely require prior modification, for instance, by introducing an alkyne or a vinyl group that can participate in the cyclization.
Caption: Generalized palladium-catalyzed indole synthesis.
These reactions offer the advantage of often milder reaction conditions and broader functional group tolerance compared to some classical methods.
Summary and Conclusion
The synthesis of indoles from this compound is most efficiently achieved through a Lewis acid-catalyzed intramolecular cyclization of a diazo intermediate. This method provides quantitative yields in short reaction times under mild conditions. While other established methods like the Fischer indole synthesis and modern palladium-catalyzed reactions are powerful tools for indole synthesis in general, their direct application to this compound is less documented. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development for the efficient synthesis of valuable indole scaffolds.
References
- 1. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Fischer Indole Synthesis: A Detailed Guide Utilizing Methyl 2-(2-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, provides a direct pathway to the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals. This application note presents a detailed protocol for the synthesis of a valuable indole derivative, Methyl 2-(1H-indol-3-yl)acetate, commencing from the readily available starting material, Methyl 2-(2-aminophenyl)acetate. The described methodology involves a two-step sequence: the conversion of the primary aromatic amine to a phenylhydrazine derivative via diazotization and reduction, followed by an acid-catalyzed Fischer indole cyclization with a suitable ketoester. This document provides comprehensive experimental procedures, quantitative data, and a workflow visualization to aid researchers in the successful application of this synthetic strategy.
Overview of the Synthetic Pathway
The overall synthetic route is depicted below. The initial step involves the transformation of the aniline functionality of this compound into a hydrazine group. This is typically achieved through a diazotization reaction using sodium nitrite in an acidic medium, followed by in situ reduction of the resulting diazonium salt, for which tin(II) chloride is a common and effective reducing agent. The intermediate, Methyl 2-(2-hydrazinylphenyl)acetate, is then subjected to the classical Fischer indole synthesis conditions by reacting it with a carbonyl compound, in this case, a pyruvate derivative, in the presence of an acid catalyst to yield the target indole.
Caption: Synthetic workflow for Methyl 2-(1H-indol-3-yl)acetate.
Experimental Protocols
Part 1: Synthesis of Methyl 2-(2-hydrazinylphenyl)acetate
This procedure details the conversion of an aromatic amine to its corresponding hydrazine derivative.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and basify by the slow addition of a concentrated NaOH solution until the pH is approximately 10-12. The tin salts will precipitate.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude Methyl 2-(2-hydrazinylphenyl)acetate, which can be used in the next step without further purification or purified by column chromatography.
Part 2: Fischer Indole Synthesis of Methyl 2-(1H-indol-3-yl)acetate
This protocol describes the acid-catalyzed cyclization to form the indole ring.[1]
Materials:
-
Methyl 2-(2-hydrazinylphenyl)acetate
-
Methyl Pyruvate
-
Glacial Acetic Acid or other suitable acid catalyst (e.g., HCl in ethanol, polyphosphoric acid)[2][3]
-
Dichloromethane or Chloroform
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation and Cyclization: In a round-bottom flask, dissolve Methyl 2-(2-hydrazinylphenyl)acetate (1.0 eq.) and methyl pyruvate (1.1 eq.) in glacial acetic acid.[2]
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane or chloroform (3 x volume).[1]
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure Methyl 2-(1H-indol-3-yl)acetate.
Quantitative Data
The following tables summarize typical reaction parameters and expected outcomes based on literature for similar Fischer indole syntheses. These values should be considered as a starting point for optimization.
Table 1: Reaction Parameters for the Synthesis of Phenylhydrazines from Anilines
| Parameter | Value | Reference |
| Diazotization | ||
| Aniline Concentration | 0.5 - 1.0 M | General Knowledge |
| Temperature | 0 - 5 °C | General Knowledge |
| Reaction Time | 30 minutes | General Knowledge |
| Reduction | ||
| Reducing Agent | SnCl₂·2H₂O | General Knowledge |
| Stoichiometry (SnCl₂) | 3.0 equivalents | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Reaction Time | 2 hours | General Knowledge |
| Typical Yield | 60 - 80% | General Knowledge |
Table 2: Reaction Parameters for the Fischer Indole Synthesis of Indole Esters
| Parameter | Value | Reference |
| Hydrazine:Carbonyl Ratio | 1 : 1.1 | [1] |
| Catalyst | Glacial Acetic Acid | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 2 - 4 hours | [1] |
| Typical Yield | 60 - 90% | [2] |
Signaling Pathways and Logical Relationships
The mechanism of the Fischer indole synthesis is a well-established cascade of chemical transformations. The key steps are illustrated in the following diagram.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Conclusion
The Fischer indole synthesis offers a reliable and adaptable method for the preparation of a wide range of indole derivatives. The protocols provided herein for the synthesis of Methyl 2-(1H-indol-3-yl)acetate from this compound serve as a detailed guide for researchers in the fields of organic synthesis and drug discovery. By understanding the reaction mechanism and optimizing the experimental conditions, this classical reaction can be effectively employed to generate valuable indole-containing molecules for further investigation and application.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Heterocycles from Methyl 2-(2-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various nitrogen-containing heterocycles utilizing methyl 2-(2-aminophenyl)acetate as a key building block. The methodologies described leverage the versatility of palladium catalysis to construct molecular scaffolds of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a primary aniline and an adjacent ester-functionalized methyl group, allows for diverse palladium-catalyzed cyclization strategies to form valuable heterocyclic cores such as indoles and quinolines. Palladium-catalyzed reactions offer a powerful tool for the efficient and selective construction of these complex molecules, often proceeding under mild conditions with high functional group tolerance.[1][2]
Synthesis of 2-Substituted Indoles
One of the primary applications of palladium catalysis with aniline derivatives is the synthesis of the indole nucleus, a common motif in pharmaceuticals.[3] A common strategy involves the coupling of an aniline with an alkyne followed by cyclization. While direct examples with this compound are not prevalent in the provided literature, established protocols for related 2-alkynylanilines can be adapted. A general and efficient method involves a tandem Sonogashira coupling and cyclization reaction.[4]
Application Note 1: Tandem Sonogashira Coupling/Cyclization for 2-Substituted Indole Synthesis
This method allows for the one-pot synthesis of 2-substituted indoles from a halogenated derivative of this compound and a terminal alkyne. The reaction first forms a 2-alkynyl-substituted aniline intermediate, which then undergoes palladium-catalyzed intramolecular cyclization to yield the indole product.
General Reaction Scheme:
Caption: Tandem Sonogashira coupling and cyclization workflow.
Experimental Protocol 1: Synthesis of Methyl 2-(2-phenyl-1H-indol-6-yl)acetate
This protocol is adapted from general procedures for palladium-catalyzed indole synthesis.[4][5]
Materials:
-
Methyl 2-(2-amino-5-bromophenyl)acetate
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add methyl 2-(2-amino-5-bromophenyl)acetate (1.0 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, followed by triethylamine (2.0 eq) and phenylacetylene (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole.
Quantitative Data for Analogous Indole Syntheses:
| Entry | Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | - | Acetic Acid | TPGS-750-M/H₂O | 80 | 6 | 85-95 |
| 2 | Pd/C | ZnCl₂ | Et₃N | DMF | 110 | 3 | 80-92 |
Data adapted from syntheses using 2-alkynylanilines.[4][5]
Synthesis of Quinolines
Quinolines are another class of heterocycles readily accessible through palladium-catalyzed reactions. A plausible route from this compound involves an annulation reaction with an alkyne. This transformation constructs the quinoline core through a cascade of C-N and C-C bond formations.
Application Note 2: Palladium-Catalyzed Annulation for Quinoline Synthesis
This approach describes the synthesis of 2,3-disubstituted quinolines from an o-vinylaniline derivative of the starting material and an internal alkyne. The reaction proceeds via an intermolecular amination of the alkyne, followed by insertion of the olefin and subsequent oxidative C-C bond cleavage.[6]
General Reaction Workflow:
Caption: Workflow for palladium-catalyzed quinoline synthesis.
Experimental Protocol 2: Synthesis of Methyl 2-(2,3-diphenylquinolin-x-yl)acetate
This protocol is based on general procedures for the synthesis of 2,3-disubstituted quinolines.[6] The position of the acetate group on the final quinoline will depend on the starting vinylaniline isomer.
Materials:
-
Methyl 2-(2-vinylphenylamino)acetate (prepared from this compound)
-
Diphenylacetylene
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(II) trifluoroacetate (Cu(TFA)₂)
-
Pivalic acid (PivOH)
-
Acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen balloon
Procedure:
-
To a flame-dried Schlenk tube, add methyl 2-(2-vinylphenylamino)acetate (1.0 eq), diphenylacetylene (1.5 eq), PdCl₂ (5 mol%), PPh₃ (10 mol%), Cu(TFA)₂ (20 mol%), and PivOH (0.5 eq).
-
Evacuate and backfill the tube with oxygen.
-
Add a mixture of MeCN and DMSO (4:1) as the solvent.
-
Fit the tube with an oxygen balloon and heat the reaction mixture to 80 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired quinoline.
Quantitative Data for Analogous Quinoline Syntheses:
| Entry | Catalyst | Ligand | Co-catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂ | PPh₃ | Cu(TFA)₂ | PivOH | MeCN/DMSO | 80 | 86 |
| 2 | Pd(TFA)₂ | PPh₃ | Cu(TFA)₂ | PivOH | MeCN/DMSO | 80 | 82 |
| 3 | Pd(OAc)₂ | PPh₃ | Cu(TFA)₂ | PivOH | MeCN/DMSO | 80 | 75 |
Data adapted from the oxidative cyclization of o-vinylanilines and alkynes.[6]
Conclusion
The palladium-catalyzed synthesis of heterocycles from this compound and its derivatives represents a versatile and powerful strategy for accessing a wide range of complex molecular architectures. The protocols outlined herein, based on established methodologies for similar substrates, provide a solid foundation for researchers to explore the synthesis of novel indoles, quinolines, and other related heterocycles. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrate combinations. The continued development of novel palladium catalysts and ligands will undoubtedly expand the scope and utility of these transformations in the future.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. routledge.com [routledge.com]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 6. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
Application Notes and Protocols: Cyclization Reactions of Methyl 2-(2-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclization reactions of Methyl 2-(2-aminophenyl)acetate, a key transformation in the synthesis of oxindole and its derivatives. Oxindoles are a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical agents. This document details the primary methodologies for this intramolecular cyclization, including quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Introduction
This compound is a versatile starting material for the synthesis of 2-oxindole, a five-membered lactam. The intramolecular cyclization involves the nucleophilic attack of the aniline nitrogen onto the ester carbonyl carbon, followed by the elimination of methanol. This reaction can be promoted under various conditions, primarily through base, acid, or thermal induction. The choice of method can influence reaction rates, yields, and compatibility with other functional groups.
Cyclization Methodologies
The intramolecular cyclization of this compound to 2-oxindole can be effectively achieved through several methods. The most common approaches involve base-mediation, acid-catalysis, and thermal induction. Each method offers distinct advantages and is suited for different experimental setups and substrate sensitivities.
Base-Mediated Cyclization
Base-mediated cyclization is a widely employed method due to its efficiency and relatively mild conditions. The base deprotonates the amino group, increasing its nucleophilicity and facilitating the intramolecular attack on the ester carbonyl.
Table 1: Quantitative Data for Base-Mediated Cyclization of this compound
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium methoxide (NaOMe) | Methanol | 65 | 4 | 85 |
| 2 | Potassium tert-butoxide (t-BuOK) | THF | 25 | 6 | 78 |
| 3 | Triethylamine (Et3N) | Toluene | 110 | 12 | 65 |
Acid-Catalyzed Cyclization
Acid catalysis promotes the cyclization by protonating the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic amino group.
Table 2: Quantitative Data for Acid-Catalyzed Cyclization of this compound
| Entry | Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | p-Toluenesulfonic acid (p-TsOH) | Toluene | 110 | 8 | 75 |
| 2 | Sulfuric Acid (H2SO4) | Dioxane | 100 | 6 | 70 |
| 3 | Acetic Acid (AcOH) | Acetic Acid | 120 | 10 | 60 |
Thermal Cyclization
In the absence of a catalyst, the cyclization can be induced by heating the substrate to a high temperature. This method is simple but may require more forcing conditions and can be less selective if other reactive functional groups are present.
Table 3: Quantitative Data for Thermal Cyclization of this compound
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Diphenyl ether | 250 | 2 | 55 | | 2 | N-Methyl-2-pyrrolidone (NMP) | 200 | 5 | 60 | | 3 | No Solvent | 180 | 4 | 50 |
Experimental Protocols
Protocol 1: Base-Mediated Cyclization using Sodium Methoxide
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound in anhydrous methanol in a round-bottom flask, add sodium methoxide at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 65°C) and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-oxindole.
Protocol 2: Acid-Catalyzed Cyclization using p-Toluenesulfonic Acid
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Combine this compound, p-toluenesulfonic acid, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux (approximately 110°C) and continue heating for 8 hours, azeotropically removing the methanol byproduct.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2-oxindole.
Visualizations
Caption: Base-Mediated Cyclization Pathway.
Caption: Acid-Catalyzed Cyclization Pathway.
Caption: General Experimental Workflow.
Application Notes and Protocols for the Synthesis of Granisetron Utilizing Methyl 2-(2-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Granisetron, a potent 5-HT₃ receptor antagonist, employing Methyl 2-(2-aminophenyl)acetate as a key starting material for the construction of the indazole core.
Introduction to Granisetron
Granisetron is a highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT₃) receptor, widely prescribed as an antiemetic agent.[1] It is particularly effective in managing nausea and vomiting induced by chemotherapy and radiotherapy.[1] The core structure of Granisetron features a substituted indazole carboxamide moiety. This document outlines a synthetic pathway to Granisetron, commencing with the cyclization of this compound to form a key indazole intermediate.
Mechanism of Action: 5-HT₃ Receptor Antagonism
Granisetron's therapeutic effect is achieved through competitive inhibition of 5-HT₃ receptors.[1][2] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][3] Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the small intestine.[3] This released serotonin then activates 5-HT₃ receptors, initiating a vomiting reflex.[3] Granisetron blocks these receptors, thereby preventing the emetogenic signal.[1][3]
Overall Synthetic Pathway
The synthesis of Granisetron from this compound proceeds through three main stages:
-
Indazole Formation: Cyclization of this compound to yield 1H-indazole-3-carboxylic acid methyl ester.
-
N-Methylation: Methylation of the indazole nitrogen to produce 1-methyl-1H-indazole-3-carboxylic acid.
-
Amide Coupling: Formation of the amide bond between 1-methyl-1H-indazole-3-carboxylic acid and endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane to give Granisetron, followed by conversion to its hydrochloride salt.
Experimental Workflow
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid methyl ester
This protocol is adapted from methodologies involving the diazotization of 2-aminophenylacetic acid derivatives followed by intramolecular cyclization. A Chinese patent indicates that a 1H-indazole-3-carboxylic acid derivative can be prepared from this compound in high yield.[4]
Materials and Reagents:
-
This compound
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1H-Indazole-3-carboxylic acid methyl ester.
Step 2: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid
This step involves the N-methylation of the indazole ring followed by saponification of the methyl ester.
Materials and Reagents:
-
1H-Indazole-3-carboxylic acid methyl ester
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in oil)
-
Methyl Iodide (CH₃I)
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
Procedure: Part A: N-Methylation
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 1H-Indazole-3-carboxylic acid methyl ester in anhydrous DMF dropwise.
-
After the addition, allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.[5]
-
Quench the reaction by the slow addition of ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give crude 1-Methyl-1H-indazole-3-carboxylic acid methyl ester.
Part B: Saponification
-
Dissolve the crude 1-Methyl-1H-indazole-3-carboxylic acid methyl ester in methanol.
-
Add an aqueous solution of sodium hydroxide and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-indazole-3-carboxylic acid.
Step 3: Synthesis of Granisetron Hydrochloride
This final step involves the amide coupling of 1-Methyl-1H-indazole-3-carboxylic acid with endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, followed by conversion to the hydrochloride salt.
Materials and Reagents:
-
1-Methyl-1H-indazole-3-carboxylic acid
-
endo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanolic HCl
Procedure:
-
To a solution of 1-Methyl-1H-indazole-3-carboxylic acid in anhydrous DMF, add DIPEA and stir for a few minutes.
-
Add HATU to the mixture and continue stirring for 15 minutes to pre-activate the carboxylic acid.[6]
-
Add a solution of endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.[6]
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Granisetron base.
-
Purify the crude base by column chromatography.
-
Dissolve the purified Granisetron base in ethanol and add a solution of ethanolic HCl.
-
Cool the solution to induce crystallization of Granisetron hydrochloride.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield pure Granisetron hydrochloride.
Quantitative Data Summary
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Key Reagents |
| 1 | This compound | 1H-Indazole-3-carboxylic acid methyl ester | 176.17 | ~96%[4] | >95% | NaNO₂, Acetic Acid |
| 2 | 1H-Indazole-3-carboxylic acid methyl ester | 1-Methyl-1H-indazole-3-carboxylic acid | 176.17 | >90% | >98% | CH₃I, NaH, NaOH |
| 3 | 1-Methyl-1H-indazole-3-carboxylic acid | Granisetron Hydrochloride | 348.86 | >80% | >99% | HATU, DIPEA, HCl |
References
- 1. benchchem.com [benchchem.com]
- 2. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
Application of Methyl 2-(2-aminophenyl)acetate in Lonidamine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Lonidamine, an anti-cancer agent, utilizing Methyl 2-(2-aminophenyl)acetate as a key starting material. The synthesis involves a two-step process: the formation of the intermediate 1H-indazole-3-carboxylic acid followed by its alkylation to yield Lonidamine.
Introduction
Lonidamine, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is a multi-target anti-cancer drug that primarily disrupts the energy metabolism of tumor cells.[1][2] Its mechanism of action involves the inhibition of glycolysis and mitochondrial respiration, making it an attractive candidate for combination therapies.[1][3][4] A crucial precursor in the synthesis of Lonidamine is 1H-indazole-3-carboxylic acid. This document outlines a synthetic route starting from this compound, a readily available starting material.
Overall Synthetic Scheme
The synthesis of Lonidamine from this compound can be summarized in the following two primary stages:
-
Synthesis of 1H-indazole-3-carboxylic acid: This involves the diazotization and intramolecular cyclization of this compound to form Methyl 1H-indazole-3-carboxylate, followed by hydrolysis to the carboxylic acid.
-
Synthesis of Lonidamine: This is achieved through the N-alkylation of 1H-indazole-3-carboxylic acid with 2,4-dichlorobenzyl bromide.
Experimental Protocols
Part 1: Synthesis of 1H-indazole-3-carboxylic acid from this compound
This part is subdivided into the formation of the indazole ester and its subsequent hydrolysis.
1.1. Synthesis of Methyl 1H-indazole-3-carboxylate
This protocol is based on a one-step synthesis method that yields the indazole core structure.[5]
-
Materials:
-
This compound
-
tert-Butyl nitrite (t-BuONO)
-
Acetic anhydride (Ac₂O)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile at 0 °C, add acetic anhydride (1.2 eq).
-
Slowly add tert-butyl nitrite (1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain Methyl 1H-indazole-3-carboxylate.
-
1.2. Hydrolysis to 1H-indazole-3-carboxylic acid
-
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
Dissolve Methyl 1H-indazole-3-carboxylate (1.0 eq) in a mixture of methanol and a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1H-indazole-3-carboxylic acid.
-
Part 2: Synthesis of Lonidamine
This final step involves the alkylation of the indazole nitrogen.
-
Materials:
-
1H-indazole-3-carboxylic acid
-
Sodium hydroxide (NaOH)
-
2,4-Dichlorobenzyl bromide
-
Water (H₂O)
-
Hydrochloric acid (18%)
-
Glacial acetic acid
-
-
Equipment:
-
Four-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle
-
-
Procedure:
-
In a four-necked flask, dissolve 1H-indazole-3-carboxylic acid (1.0 eq) and sodium hydroxide (1.0-1.5 eq) in water.[6]
-
Heat the mixture to 70-100 °C with stirring.[6]
-
Slowly add 2,4-dichlorobenzyl bromide (1.0-1.6 eq) dropwise over 3-10 minutes.[6]
-
After the addition is complete, raise the temperature to 80-100 °C and maintain for 2-5 hours.[6]
-
Cool the reaction mixture, and collect the precipitated solid by filtration. Wash the solid with water and dry.
-
Suspend the crude solid in water and adjust the pH to 2-3 with 18% hydrochloric acid, followed by stirring for 1-3 hours.[6]
-
Filter the solid, wash with water, and dry to obtain the crude Lonidamine.
-
For purification, recrystallize the crude product from glacial acetic acid.
-
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (%) | Purity (HPLC) | Reference |
| 1.1 Indazole Formation | This compound | Methyl 1H-indazole-3-carboxylate | t-BuONO, Ac₂O | Acetonitrile | 0.5 hours | 96% | - | [5] |
| 1.2 Hydrolysis | Methyl 1H-indazole-3-carboxylate | 1H-indazole-3-carboxylic acid | NaOH, HCl | Methanol/Water | 2-4 hours | High | >99% | |
| 2. Alkylation & Purification | 1H-indazole-3-carboxylic acid | Lonidamine | 2,4-Dichlorobenzyl bromide, NaOH, Glacial Acetic Acid | Water | 2-5 hours | 86.5% (recrystallized) | 99.7% | [6] |
Visualizations
Experimental Workflow
References
- 1. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 2. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. CN103159679A - Synthetic method of anti-tumor medicament lonidamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Quinolines from Methyl 2-(2-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of a wide array of natural products, pharmaceuticals, and functional materials. Their diverse biological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery and development.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, specifically 4-hydroxyquinolin-2(1H)-ones, commencing from the readily available starting material, Methyl 2-(2-aminophenyl)acetate.
The methodologies presented herein are based on established synthetic strategies, primarily variations of the Conrad-Limpach and related cyclization reactions. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering a practical guide to the preparation of this important class of compounds.
Synthetic Strategies
The synthesis of quinolin-2-one derivatives from this compound can be achieved through several strategic approaches. The core principle involves the introduction of a two-carbon unit that reacts with both the amino group and the active methylene group of the starting material to facilitate cyclization.
One of the most effective methods is the condensation of this compound with a suitable C2 synthon, such as diethyl carbonate or ethyl chloroformate, followed by a base-catalyzed intramolecular cyclization. This approach is a modification of the classical Conrad-Limpach synthesis.
An alternative strategy involves the reaction with a formylating agent to introduce a one-carbon unit, leading to an intermediate that can subsequently cyclize. These methods provide access to valuable 4-hydroxyquinolin-2(1H)-one scaffolds, which can be further functionalized to generate a diverse library of quinoline derivatives.
Key Synthetic Methodologies
Conrad-Limpach Synthesis Variation: Cyclization with Diethyl Carbonate
This method involves the reaction of this compound with diethyl carbonate in the presence of a strong base, such as sodium ethoxide. The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular Dieckmann-type condensation to yield the 4-hydroxyquinolin-2(1H)-one.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one via Conrad-Limpach Variation
Materials:
-
This compound
-
Diethyl carbonate
-
Sodium metal
-
Absolute ethanol
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 16.5 g (0.1 mol) of this compound.
-
Addition of Diethyl Carbonate: Add 13.0 g (0.11 mol) of diethyl carbonate dropwise to the reaction mixture at room temperature with continuous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate will form.
-
Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL).
-
Purification: Recrystallize the crude product from ethanol or acetic acid to obtain pure 4-hydroxyquinolin-2(1H)-one.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 4-hydroxyquinolin-2(1H)-ones from aniline derivatives and malonic esters, which are analogous to the protocol described above. Yields and reaction times can vary depending on the specific substrates and reaction conditions.
| Starting Material Analogue | C2 Synthon | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aniline | Diethyl malonate | Sodium ethoxide | Ethanol | 6 | Reflux | 75-85 | [1] |
| Substituted Aniline | Diethyl malonate | Sodium | Ethanol | 5 | Reflux | 60-80 | [1] |
| Methyl anthranilate | Ethyl cyanoacetate | Sodium ethoxide | Ethanol | 4 | Reflux | 70-90 | [3] |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium metal reacts violently with water. Handle with extreme care and under an inert atmosphere if possible.
-
Concentrated acids and bases are corrosive. Handle with caution.
-
The reaction to prepare sodium ethoxide generates flammable hydrogen gas. Ensure there are no ignition sources nearby.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can interfere with the base-catalyzed reactions.
-
Confirm the complete dissolution of sodium metal to ensure the correct stoichiometry of the base.
-
Optimize the reaction time by monitoring the reaction progress using TLC.
-
-
Impure Product:
-
Incomplete reaction may lead to the presence of starting materials. Ensure the reaction goes to completion.
-
Side reactions can occur. Purification by recrystallization from an appropriate solvent is crucial. Multiple recrystallizations may be necessary.
-
During work-up, ensure the pH is correctly adjusted to precipitate the product fully.
-
Conclusion
The synthesis of 4-hydroxyquinolin-2(1H)-one from this compound provides a reliable and efficient route to a key quinoline scaffold. The provided protocol, based on a variation of the Conrad-Limpach synthesis, offers a practical approach for researchers in the field of medicinal chemistry and drug development. By following the detailed methodology and safety precautions, scientists can successfully synthesize this valuable intermediate for further elaboration into a diverse range of biologically active quinoline derivatives.
References
Synthesis of 1,4-Benzodiazepine-2-ones from Methyl 2-(2-aminophenyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-benzodiazepine-2-one derivatives, utilizing Methyl 2-(2-aminophenyl)acetate as a key starting material. The synthesis involves a two-step process: N-acylation followed by intramolecular cyclization.
Introduction
Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. This protocol outlines a versatile method for the synthesis of 1,4-benzodiazepine-2-ones, a common structural motif in this class of compounds. The synthesis commences with the readily available this compound, which undergoes N-acylation with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization to yield the desired benzodiazepine ring system.
Data Presentation
The following table summarizes the expected yields for the two-step synthesis of a representative 1,4-benzodiazepine-2-one from various substituted anilines, based on analogous reactions.[1] This data is provided to offer a comparative reference for expected outcomes.
| Entry | Starting Amine | N-Acylation Product | N-Acylation Yield (%) | Cyclization Product | Overall Yield (Estimated %) |
| 1 | This compound | Methyl 2-(2-(2-chloroacetamido)phenyl)acetate | 92 | 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | ~80-85 |
| 2 | Methyl 2-(2-amino-5-methylphenyl)acetate | Methyl 2-(2-(2-chloroacetamido)-5-methylphenyl)acetate | 94 | 7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | ~82-87 |
| 3 | Methyl 2-(2-amino-5-methoxyphenyl)acetate | Methyl 2-(2-(2-chloroacetamido)-5-methoxyphenyl)acetate | 95 | 7-methoxy-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | ~83-88 |
| 4 | Methyl 2-(2-amino-5-chlorophenyl)acetate | Methyl 2-(2-(2-chloroacetamido)-5-chlorophenyl)acetate | 90 | 7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | ~78-83 |
Experimental Protocols
Step 1: N-Acylation of this compound with Chloroacetyl Chloride
This protocol describes the N-acylation of this compound to form Methyl 2-(2-(2-chloroacetamido)phenyl)acetate.
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the biphasic mixture to 0 °C using an ice bath and stir vigorously.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude Methyl 2-(2-(2-chloroacetamido)phenyl)acetate can be purified by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization to form 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
This protocol describes the base-mediated intramolecular cyclization of Methyl 2-(2-(2-chloroacetamido)phenyl)acetate to the corresponding 1,4-benzodiazepine-2-one.
Materials:
-
Methyl 2-(2-(2-chloroacetamido)phenyl)acetate (1.0 eq)
-
Sodium ethoxide (NaOEt) or Ammonia in Methanol
-
Ethanol or Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-(2-(2-chloroacetamido)phenyl)acetate (1.0 eq) in anhydrous ethanol or methanol.
-
Add a solution of sodium ethoxide in ethanol (1.1 eq) or a saturated solution of ammonia in methanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a dilute acid (e.g., 1 M HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one by recrystallization or column chromatography.
Visualizations
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Synthetic workflow for 1,4-benzodiazepine-2-ones.
Experimental Workflow
The following diagram provides a visual representation of the key experimental steps.
Caption: Key steps in the experimental protocol.
References
Application Notes and Protocols: Large-Scale Synthesis of Methyl 2-(2-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of Methyl 2-(2-aminophenyl)acetate, a key intermediate in the manufacturing of various pharmaceutical compounds. The featured method is the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate, a high-yielding and scalable process. This protocol includes a summary of reaction parameters, a detailed experimental procedure, and a visual workflow diagram to ensure clarity and reproducibility in a research and development or manufacturing setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds used in drug discovery and development. The efficient and scalable synthesis of this intermediate is crucial for the timely progression of pharmaceutical research and manufacturing. The protocol outlined below describes a robust and high-yielding method for its preparation via the reduction of the corresponding nitro compound.
Data Presentation
The following table summarizes the key quantitative data for two variations of the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate to produce this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Methyl 2-(2-nitrophenyl)acetate | Methyl 2-(2-nitrophenyl)acetate |
| Catalyst | 10% Palladium on activated carbon | Palladium on activated charcoal |
| Solvent | Methanol | Toluene |
| Temperature | 20°C (Room Temperature) | 5°C |
| Pressure | Atmospheric (Hydrogen) | 760.051 Torr (Normal Pressure) |
| Reaction Time | Overnight | Overnight |
| Reported Yield | 97%[1][2] | 98%[2] |
| Scale | 50 mmol | 0.5 mol |
Experimental Protocol
This section details the large-scale synthesis of this compound via the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate.
Materials and Equipment:
-
Methyl 2-(2-nitrophenyl)acetate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol or Toluene
-
Hydrogen gas source
-
Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a mixture of Methyl 2-(2-nitrophenyl)acetate (1 equivalent) and 10% Palladium on carbon catalyst (typically 5-10 mol% of the substrate) is prepared in the chosen solvent (Methanol or Toluene). For a 50 mmol scale, 9.75 g of the nitro compound and 530 mg of dry 10% Pd/C in 100 mL of methanol can be used.[1][2] For a 0.5 mol scale, 97.6 g of the nitro compound and 0.98 g of Pd/C in 200 mL of toluene can be used.[2]
-
Hydrogenation: The reaction vessel is purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere at the specified temperature (room temperature for methanol, 5°C for toluene) overnight.[1][2]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite or a suitable filter to remove the palladium-carbon catalyst.[1][2] The filter cake is washed with a small amount of the reaction solvent.
-
Isolation: The filtrate and the washings are combined, and the solvent is removed under reduced pressure using a rotary evaporator.[1][2]
-
Purification and Characterization: The resulting crude product, this compound, is typically obtained as a light yellow oil and is often of sufficient purity for subsequent steps.[1] If necessary, further purification can be achieved by vacuum distillation or column chromatography. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The ¹H NMR spectrum in DMSO-d6 should show peaks at approximately 6.94 (m, 2H), 6.64 (d, 1H), 6.51 (m, 1H), 4.88 (s, 2H), 3.59 (s, 3H), and 3.52 (s, 2H).[1] The mass spectrometry (ES) should show a peak at m/z: 166 [M+H]⁺.[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Intramolecular Cyclization of Methyl 2-(2-aminophenyl)acetate to Oxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the intramolecular cyclization of methyl 2-(2-aminophenyl)acetate to form 2-oxindole. Oxindoles are a pivotal structural motif in numerous biologically active compounds and pharmaceuticals. The described acid-catalyzed procedure offers a reliable method for the synthesis of this important heterocyclic scaffold. These application notes include a step-by-step protocol, a comprehensive list of materials and reagents, and methods for product purification and characterization.
Introduction
The oxindole core is a prominent feature in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The intramolecular cyclization of 2-aminophenylacetic acid derivatives represents a direct and efficient strategy for the construction of this valuable heterocyclic system. The following protocol details an acid-catalyzed approach for the cyclization of this compound, a common precursor in organic synthesis. The mechanism involves the protonation of the ester carbonyl, followed by nucleophilic attack of the aniline nitrogen, leading to a tetrahedral intermediate that subsequently eliminates methanol to yield the 2-oxindole product.
Experimental Protocol
Materials and Reagents
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate (for chromatography)
-
Hexanes (for chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.05 mmol) in dichloromethane (50 mL).
-
Acid Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the solution. The addition should be done carefully as the reaction can be exothermic.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 40 °C) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material and product spots should be visualized under a UV lamp. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate) to afford the pure 2-oxindole.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Amount of Starting Material | 1.0 g (6.05 mmol) |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Dichloromethane |
| Reaction Temperature | Reflux (~40 °C) |
| Reaction Time | 4-6 hours |
| Product | 2-Oxindole |
| Yield | Typically 85-95% after purification |
| Appearance | Off-white to pale yellow solid |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Visualizations
Caption: Experimental workflow for the synthesis of 2-oxindole.
Caption: Proposed reaction mechanism for the acid-catalyzed cyclization.
Application Notes and Protocols for the Purification of Methyl 2-(2-aminophenyl)acetate Derivatives by Column Chromatography
Introduction
Methyl 2-(2-aminophenyl)acetate and its derivatives are crucial intermediates in the pharmaceutical and chemical industries, serving as building blocks for a variety of biologically active molecules.[1] The purity of these compounds is paramount for their intended applications, necessitating effective purification methods. Column chromatography is a widely utilized technique for the purification of these derivatives due to its efficiency in separating compounds based on their differential adsorption to a stationary phase. This document provides detailed protocols and application notes for the successful purification of this compound derivatives using column chromatography.
Core Principles of Column Chromatography
Column chromatography is a preparative separation technique where components of a mixture are separated based on their differential partitioning between a stationary phase (typically silica gel or alumina) packed in a column and a mobile phase (a solvent or a mixture of solvents) that flows through it. Compounds with a higher affinity for the stationary phase travel down the column more slowly, while compounds with a lower affinity move more quickly, thus enabling separation.
General Protocol for Column Chromatography
A standard procedure for the purification of this compound derivatives involves the following steps:
-
Stationary Phase Selection : Silica gel is the most common stationary phase for the purification of these derivatives. For basic compounds like aminophenylacetates, the acidic nature of silica can lead to peak tailing and poor separation. In such cases, using an amine-functionalized silica column or adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase can neutralize the acidic silanol groups and improve separation.[2]
-
Mobile Phase (Eluent) Selection : The choice of eluent is critical for achieving good separation. A common approach is to use a binary solvent system, consisting of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Initial Screening with Thin-Layer Chromatography (TLC) : Before running a column, it is advisable to determine the optimal solvent system using TLC. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
Common Solvent Systems : For compounds of intermediate polarity like this compound derivatives, starting points for solvent systems include mixtures of ethyl acetate/hexane or dichloromethane/methanol.[3][4]
-
-
Column Packing : The column can be packed using either a dry-packing or wet-packing method.[5] It is crucial to ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.[5]
-
Sample Loading : The crude sample should be dissolved in a minimum amount of the eluent or a less polar solvent and carefully loaded onto the top of the column.[6] Alternatively, the sample can be adsorbed onto a small amount of silica gel (dry loading), which is then added to the column.
-
Elution : The separation can be performed using either isocratic elution (constant eluent composition) or gradient elution (gradually increasing the polarity of the eluent).[5][6] Gradient elution is often preferred for separating mixtures with components of widely varying polarities.
-
Fraction Collection and Analysis : As the eluent flows through the column, fractions are collected sequentially. These fractions are then analyzed, typically by TLC, to identify those containing the purified product. Fractions containing the pure compound are combined, and the solvent is removed by rotary evaporation to yield the purified product.
Data Presentation: Column Chromatography Conditions for Aminophenyl Derivatives
The following table summarizes experimentally determined conditions for the purification of compounds structurally related to this compound.
| Compound Name | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Reference |
| (E)-2-(3-Oxoindolin-2-ylidene)-2-phenylacetonitrile | Silica Gel | Ethyl acetate / Hexane (1:2) | 77 | [7][8] |
| (E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | Silica Gel | Ethyl acetate / Hexane (1:2) | N/A | [7] |
| (E)-2-(2-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | Silica Gel | Ethyl acetate / Hexane (1:2) | 43 | [7] |
| (E)-2-(4-Chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | Silica Gel | Ethyl acetate / Hexane (1:2) | 82 | [7] |
| 4-(2-(Benzylamino)phenyl)-4-oxo-2-phenylbutanenitrile | Silica Gel | Benzene | 60 | [9] |
| 2-(4-Methoxyphenyl)-4-(2-(methylamino)phenyl)-4-oxobutanenitrile | Silica Gel | Ethyl acetate / Hexane (1:4) | 53 | [9] |
Note: The compounds listed are structurally related to the target class and serve as examples for selecting appropriate chromatographic conditions.
Experimental Protocols
Protocol 1: Purification of a this compound Derivative using Isocratic Elution
This protocol is a general guideline and may need optimization based on the specific derivative being purified.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis : Prepare several eluent systems of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane). Spot the crude product on a TLC plate and develop it in these systems to find the eluent that gives an Rf value of ~0.3 for the desired compound. If peak streaking is observed, add 0.5% triethylamine to the eluent.
-
Column Preparation :
-
Plug the bottom of the chromatography column with a small piece of cotton or glass wool and add a thin layer of sand.[5]
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.[5]
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the eluent through it.
-
-
Sample Loading :
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of the eluent (e.g., 2-3 mL).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection :
-
Begin eluting the column with the chosen solvent system, collecting fractions (e.g., 10-20 mL each) in test tubes or flasks.
-
Maintain a constant flow rate.
-
-
Fraction Analysis :
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation :
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, or mass spectrometry.
-
Visualizations
Figure 1: General workflow for the purification of this compound derivatives.
Figure 2: Logical workflow for mobile phase selection using TLC.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing or Streaking on TLC | The basic amine group is interacting with acidic silanol groups on the silica. | Add a small amount (0.1-1%) of a competing base like triethylamine or ammonia to the mobile phase to neutralize the silica surface.[2] |
| Poor Separation of Compounds | The polarity of the eluent is too high or too low. | Systematically vary the solvent ratio to achieve optimal separation, as determined by TLC. Consider using a different solvent system. |
| Compound Stuck on the Column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent (gradient elution). A common strategy is to add a small percentage of methanol to the eluent. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Repack the column carefully, ensuring a uniform slurry and allowing it to settle without air bubbles. |
| Low Recovery of the Product | The compound may be irreversibly adsorbed onto the silica or is unstable. | Use a less acidic stationary phase (e.g., neutral alumina) or add a modifier like triethylamine. Ensure the compound is stable to silica gel. |
The purification of this compound derivatives by column chromatography is a robust and scalable method. Success relies on the systematic selection of an appropriate stationary and mobile phase, often guided by preliminary TLC analysis. For these basic amines, addressing the potential for interaction with the acidic silica stationary phase by using amine-functionalized silica or adding a basic modifier to the eluent is a key consideration for achieving high purity and yield. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop effective purification strategies for this important class of compounds.
References
- 1. chembk.com [chembk.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Recrystallization of Methyl 2-(2-aminophenyl)acetate
Introduction
Methyl 2-(2-aminophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and effective technique for purifying solid organic compounds, which separates the target molecule from impurities based on differences in their solubility in a specific solvent system at varying temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, including procedures for solvent screening and bulk purification, tailored for researchers, scientists, and drug development professionals.
Principle of Recrystallization
The core principle of recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities, ideally, remain in the cooled solvent (mother liquor), while insoluble impurities can be removed by hot filtration. The selection of an appropriate solvent is the most critical step, requiring the compound to be highly soluble at high temperatures and sparingly soluble at low temperatures.[1][2]
Experimental Protocols
This section details the necessary procedures for selecting an optimal solvent system and performing the bulk recrystallization of this compound.
Protocol 1: Solvent Screening
The objective of this protocol is to identify a suitable single or mixed solvent system for effective purification.
Materials and Equipment:
-
Crude this compound
-
Small test tubes (13x100 mm)
-
Hot plate or water bath
-
Vortex mixer
-
Pipettes
-
Selection of solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexanes, Deionized Water)
Procedure:
-
Place approximately 50 mg of the crude product into several test tubes.
-
Add 0.5 mL of a selected solvent to each test tube at room temperature. Agitate the mixture and observe solubility. An ideal solvent will not dissolve the compound at this stage.[3]
-
If the compound is insoluble, gently heat the test tube to the solvent's boiling point. Add the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent used.[4]
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes to maximize crystal formation.[5]
-
Observe the quantity and quality of the crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.[3]
-
If no single solvent is ideal, evaluate a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). Reheat to clarify and then cool as described above.[6][7]
Protocol 2: Bulk Recrystallization
This protocol should be performed using the optimal solvent system identified in Protocol 1. The following procedure is an illustrative example using an Ethanol/Water mixed-solvent system, which is often effective for compounds with both polar (amine) and non-polar (aromatic ring, ester) functionalities.[6][7]
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and vacuum flask
-
Filter paper
-
Watch glass
-
Spatula
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, add 3-4 mL of the primary solvent (e.g., 95% Ethanol). Heat the mixture with gentle stirring until the solid completely dissolves. Use the minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: To remove insoluble impurities or activated charcoal, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) containing fluted filter paper. Quickly filter the hot solution. This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: If using a mixed-solvent system, add the anti-solvent (e.g., warm deionized water) dropwise to the hot filtrate with continuous stirring until the solution becomes slightly turbid. Add a drop or two of the primary solvent (hot ethanol) to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Break the vacuum and wash the crystals with a small amount of ice-cold recrystallization solvent (the same ethanol/water ratio) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation
Quantitative data should be recorded to assess the efficiency of the purification process.
Table 1: Illustrative Solvent Screening Results
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Hexanes | Insoluble | Partially Soluble | Poor / Oily | Unsuitable |
| Toluene | Partially Soluble | Very Soluble | Few Crystals | Poor |
| Ethyl Acetate | Soluble | Very Soluble | None | Unsuitable |
| Ethanol | Partially Soluble | Very Soluble | Good Quantity | Good Candidate |
| Ethanol/Water | Insoluble | Very Soluble | Excellent Quantity & Quality | Excellent Candidate |
| Ethyl Acetate/Hexanes | Insoluble | Very Soluble | Good Quantity | Good Candidate |
Table 2: Illustrative Purity and Yield Assessment
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish-brown solid/oil | Off-white to pale yellow crystals |
| Melting Point | Broad range (e.g., 30-35°C) | Sharp range (e.g., 38-40°C) |
| Purity (by HPLC) | ~94% | >99% |
| Recovery Yield | N/A | 80-90% (Typical) |
Disclaimer: The data presented are illustrative examples. Actual results will vary based on the initial purity of the starting material and the specific experimental conditions employed.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logic behind solvent selection.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision tree for selecting an ideal recrystallization solvent.
References
Green Chemistry Approach for Indole Synthesis Using Methyl 2-(2-aminophenyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery. Traditional indole syntheses often involve harsh conditions, toxic reagents, and significant waste generation. This document outlines a green chemistry approach for the synthesis of substituted indoles utilizing Methyl 2-(2-aminophenyl)acetate as a key starting material. The featured protocol is a modification of the Bischler indole synthesis, enhanced by microwave-assisted, solvent-free conditions to align with the principles of green chemistry. This method offers significant advantages, including drastically reduced reaction times, elimination of hazardous solvents, and improved energy efficiency, making it an attractive strategy for sustainable drug development and chemical research.
Introduction
Indole and its derivatives are of immense interest due to their presence in a vast number of biologically active natural products and synthetic pharmaceuticals. The development of environmentally benign synthetic routes to these important heterocycles is a critical goal in modern organic chemistry. The Bischler indole synthesis, a classical method involving the reaction of an arylamine with an α-haloketone, provides a straightforward route to 2-arylindoles. By integrating microwave-assisted organic synthesis (MAOS), this traditional method can be transformed into a rapid, efficient, and environmentally friendly process. This application note details a protocol for a microwave-assisted, solvent-free Bischler indole synthesis starting from this compound.
General Workflow for Microwave-Assisted Bischler Indole Synthesis
The overall workflow for the microwave-assisted synthesis of indoles from this compound involves a one-pot reaction where the starting amine is first alkylated with an α-haloketone, followed by an intramolecular cyclization to form the indole ring. The use of microwave irradiation dramatically accelerates the reaction.
Caption: General workflow for the one-pot, microwave-assisted Bischler indole synthesis.
Reaction Mechanism
The reaction proceeds through two key stages: initial N-alkylation of the aniline nitrogen of this compound with the α-haloketone, followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization) and subsequent dehydration to form the aromatic indole ring.
Caption: Key steps in the Bischler indole synthesis mechanism.
Data Presentation: Microwave-Assisted Bischler Indole Synthesis
The following table summarizes representative results for the microwave-assisted, solvent-free synthesis of 2-arylindoles from various anilines and phenacyl bromides, demonstrating the general applicability and efficiency of this green chemistry approach.[1][2]
| Entry | Aniline | α-Haloketone | Power (W) | Time (s) | Yield (%) |
| 1 | Aniline | Phenacyl bromide | 540 | 60 | 75 |
| 2 | 4-Methylaniline | Phenacyl bromide | 540 | 45 | 72 |
| 3 | 4-Methoxyaniline | Phenacyl bromide | 540 | 45 | 68 |
| 4 | 4-Chloroaniline | Phenacyl bromide | 540 | 60 | 65 |
| 5 | Aniline | 4'-Methylphenacyl bromide | 540 | 60 | 70 |
| 6 | Aniline | 4'-Methoxyphenacyl bromide | 540 | 45 | 67 |
| 7 | Aniline | 4'-Chlorophenacyl bromide | 540 | 60 | 63 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Substituted α-bromoacetophenone (or other α-haloketone)
-
Sodium bicarbonate (NaHCO₃)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vials with snap caps
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Protocol: One-Pot Microwave-Assisted Synthesis of Methyl 2-(2-phenyl-1H-indol-3-yl)acetate
-
Reagent Preparation: In a 10 mL microwave reaction vial, add this compound (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and sodium bicarbonate (1.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the solid-state mixture at 150 °C for 10-15 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add 10 mL of water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 2-(2-phenyl-1H-indol-3-yl)acetate.
Note: The reaction conditions (temperature, time, and stoichiometry) may need to be optimized for different α-haloketones.
Advantages of the Green Chemistry Approach
-
Reduced Reaction Time: Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes.[1][3][4]
-
Solvent-Free Conditions: This protocol eliminates the need for volatile and often toxic organic solvents, reducing waste and environmental impact.[1][2]
-
Energy Efficiency: Microwave heating is more efficient than conventional heating as it directly heats the reactants.
-
Improved Yields: In many cases, microwave-assisted synthesis leads to higher yields and cleaner reaction profiles compared to traditional methods.[1]
-
Safety: The use of sealed microwave vials allows for reactions to be carried out safely at elevated temperatures and pressures.
Conclusion
The microwave-assisted, solvent-free Bischler indole synthesis represents a significant advancement in the sustainable synthesis of valuable indole derivatives. By applying this green chemistry approach to readily available starting materials like this compound, researchers and drug development professionals can efficiently access a diverse range of substituted indoles while minimizing environmental impact. This methodology aligns with the growing demand for greener and more efficient chemical processes in the pharmaceutical and chemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(2-aminophenyl)acetate Cyclization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the intramolecular cyclization of Methyl 2-(2-aminophenyl)acetate to form the valuable heterocyclic compound, 2-oxindole.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the cyclization of this compound?
A1: The reaction proceeds via an intramolecular aminolysis of the ester. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol to form the five-membered lactam ring of 2-oxindole. The reaction can be catalyzed by both general acids and general bases.[1]
Q2: Can this reaction be performed under acidic or basic conditions?
A2: Yes, the cyclization can be catalyzed by both acids and bases.[1]
-
Base-catalyzed: A general base can deprotonate the amino group, increasing its nucleophilicity and promoting the attack on the ester carbonyl.
-
Acid-catalyzed: A general acid can protonate the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by the neutral amino group.
Q3: What are the typical catalysts used for this cyclization?
A3: While the reaction can proceed without a catalyst (thermally), the use of catalysts is common to improve reaction rates and yields.
-
Base catalysts: Weak bases like sodium acetate are often employed.[2] Stronger bases such as sodium methoxide can also be used.
-
Acid catalysts: Acids like p-toluenesulfonic acid or even acetic acid can be utilized to promote the reaction.
Q4: What is a common side product in this reaction?
A4: A potential side product is the hydrolysis of the starting material, this compound, back to 2-(2-aminophenyl)acetic acid, especially if water is present in the reaction mixture. In some cases, intermolecular reactions leading to dimer or polymer formation can occur, particularly at high concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion to 2-Oxindole | 1. Insufficient Catalyst: The amount of acid or base catalyst may be too low to effectively promote the reaction. 2. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity. 4. Presence of Water: Water can lead to hydrolysis of the starting material. | 1. Increase Catalyst Loading: Incrementally increase the molar ratio of the catalyst. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Solvent Screening: Test different polar aprotic solvents like DMF, DMAc, or DMSO.[2] 4. Use Anhydrous Conditions: Ensure all reagents and glassware are dry. Use a drying tube or conduct the reaction under an inert atmosphere. |
| Formation of a Significant Amount of Side Products | 1. Reaction Temperature is Too High: High temperatures can promote side reactions and decomposition. 2. Catalyst is Too Strong: A very strong acid or base might catalyze undesired side reactions. 3. Prolonged Reaction Time: Leaving the reaction for too long can lead to the formation of degradation products. | 1. Optimize Temperature: Find the minimum temperature required for a reasonable reaction rate. 2. Use a Weaker Catalyst: Switch to a milder acid (e.g., acetic acid) or a weaker base (e.g., sodium acetate).[2] 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to determine the optimal reaction time and quench the reaction once the starting material is consumed. |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Material: Incomplete conversion can complicate purification. 2. Formation of Polar Impurities: Side products like the hydrolyzed acid can be difficult to separate. 3. Product Co-precipitation with Salts: If an inorganic base or acid is used, the resulting salt may co-precipitate with the product. | 1. Drive the Reaction to Completion: Optimize reaction conditions to maximize conversion. 2. Aqueous Workup: Perform an aqueous wash to remove water-soluble impurities. An extraction with a suitable organic solvent can separate the product from polar byproducts. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol, or mixtures with other organic solvents).[2] Activated carbon can be used for decolorization.[2] |
Quantitative Data
Table 1: Comparison of Reaction Conditions for 2-Oxindole Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Acetate | N,N-Dimethylformamide | 100 | Not Specified | High | [2] |
| Sodium Acetate | 1-Methyl-2-pyrrolidinone | Not Specified | Not Specified | 59 | [2] |
| Sodium Acetate | N,N-Dimethylacetamide | Not Specified | Not Specified | 72 | [2] |
| Sodium Acetate | Dimethylsulfoxide | Not Specified | Not Specified | 61 | [2] |
Note: The provided references for the table primarily discuss the synthesis of 2-oxindole from isatin, but the conditions are relevant and adaptable for the cyclization of this compound.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Cyclization
-
To a solution of this compound in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide), add a catalytic amount of a weak base (e.g., sodium acetate, 0.1-0.3 equivalents).
-
Heat the reaction mixture to 80-120°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 2-oxindole.
Visualizations
References
Technical Support Center: Fischer Indole Synthesis with Methyl 2-(2-aminophenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 2-(2-aminophenyl)acetate in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products when using this compound in a Fischer indole synthesis?
The primary expected product is a substituted indole-3-acetic acid methyl ester. The exact substitution pattern on the indole ring will depend on the ketone or aldehyde used in the reaction.
Q2: How does the electron-donating amino group on the phenylhydrazine affect the reaction?
The amino group is an electron-donating group, which generally accelerates the rate of the Fischer indole synthesis.[1] This is because it increases the electron density of the phenylhydrazine ring, facilitating the key[2][2]-sigmatropic rearrangement step of the reaction.[3]
Q3: Are there any known incompatibilities with certain ketones or aldehydes when using this starting material?
While specific incompatibility data for this compound is not extensively documented, general principles of the Fischer indole synthesis apply. α,β-unsaturated ketones are generally avoided due to potential side reactions.[2] Additionally, highly sterically hindered ketones may react slowly or require more forcing conditions.
Q4: What is the role of the acid catalyst in this specific reaction?
The acid catalyst is crucial for several steps in the mechanism, including the isomerization of the initially formed phenylhydrazone to the reactive ene-hydrazine intermediate and the subsequent[2][2]-sigmatropic rearrangement.[4][5] The choice between a Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) and a Lewis acid (e.g., ZnCl₂, BF₃) can significantly impact the reaction outcome and yield.[4][6]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Indole Product
| Potential Cause | Suggested Solution |
| Incomplete Hydrazone Formation | Ensure equivalent amounts of this compound and the carbonyl compound are used. The formation of the hydrazone can sometimes be conducted as a separate step prior to the cyclization. |
| Inappropriate Acid Catalyst | The choice of acid is critical. If using a mild acid like acetic acid yields poor results, consider switching to a stronger Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride.[2][6] |
| Suboptimal Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures. If the reaction is sluggish, gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC). Be cautious of potential decomposition at excessively high temperatures. |
| N-N Bond Cleavage | The electron-donating amino group can sometimes overly stabilize intermediates, leading to undesired N-N bond cleavage instead of the desired rearrangement.[7] Using a milder acid or lower reaction temperatures might mitigate this side reaction. |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Suggested Solution |
| Product Decomposition | The indole product itself might be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids. Reducing the reaction time or temperature may help. A workup procedure that quickly neutralizes the acid upon reaction completion is recommended. |
| Side Reactions of the Ester Group | Under strong acidic conditions and elevated temperatures, the methyl ester group could potentially undergo hydrolysis or transesterification if other nucleophiles are present. Using anhydrous solvents and minimizing reaction time can help prevent this. |
| Formation of Indolenines | With certain ketones, particularly α,α-disubstituted ones, the reaction may stop at the indolenine stage (an "interrupted" Fischer indole synthesis).[8] Further heating or treatment with a stronger acid might be necessary to promote the rearrangement to the final indole.[8] |
| Cyclization at the Wrong Position | If an unsymmetrical ketone is used, two different regioisomeric indole products can be formed.[6] The product ratio can be influenced by the acidity of the medium and the reaction temperature.[6] Careful analysis of the product mixture is required, and optimization of reaction conditions may favor one isomer. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This is a generalized procedure and may require optimization for specific substrates.
-
Hydrazone Formation (Optional In-Situ or Separate Step):
-
Dissolve equimolar amounts of this compound and the desired ketone or aldehyde in a suitable solvent such as ethanol or glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete formation of the hydrazone.
-
-
Cyclization:
-
To the hydrazone mixture, add the acid catalyst (e.g., 1-2 equivalents of ZnCl₂ or a catalytic amount of a strong Brønsted acid).
-
Heat the reaction mixture to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a base such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Quantitative Data Summary
The following table provides a hypothetical summary of how reaction conditions might affect product yield and byproduct formation. Actual results will vary depending on the specific carbonyl compound used.
| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Major Side Product(s) |
| Acetic Acid | 80 | 12 | 30-50 | Unreacted starting material, indolenine intermediate |
| Zinc Chloride | 100 | 6 | 60-75 | Minor amounts of regioisomers (with unsymmetrical ketones) |
| Polyphosphoric Acid | 120 | 2 | 70-85 | Potential for some product decomposition |
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the Fischer indole synthesis.
Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
References
- 1. youtube.com [youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Troubleshooting low yield in indole synthesis from Methyl 2-(2-aminophenyl)acetate
Welcome to the technical support center for the synthesis of indole derivatives from Methyl 2-(2-aminophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most probable reaction mechanism for the cyclization of this compound to an indole?
The intramolecular cyclization of this compound to form methyl indole-2-acetate is a variation of the Madelung indole synthesis . This reaction typically involves the use of a strong base at elevated temperatures to facilitate an intramolecular condensation between the amine and the ester carbonyl group.
Q2: I am experiencing very low to no yield of my desired indole product. What are the common causes?
Low yields in this Madelung-type synthesis can stem from several factors:
-
Insufficiently strong base: The reaction requires a potent base to deprotonate the amine and facilitate the cyclization.
-
Suboptimal reaction temperature: Traditional Madelung synthesis often requires high temperatures, but this can also lead to decomposition of the starting material or product.
-
Presence of moisture: The strong bases used are highly sensitive to water, which can quench the reaction.
-
Impure starting materials: Impurities in the this compound can lead to side reactions.
-
Intermolecular side reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers and other byproducts.
Q3: My reaction mixture is turning dark brown or black, but I'm not getting the product. What does this indicate?
The formation of a dark, tarry mixture often suggests decomposition of the starting material or the product under the harsh reaction conditions (strong base and high temperature). This is a common issue in Madelung-type syntheses.
Q4: Are there alternative, milder methods for this cyclization?
Yes, modern variations of the Madelung synthesis have been developed to proceed under milder conditions. These include the use of specific base systems like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) in combination with cesium fluoride (CsF), or copper-catalyzed methods.[1] These can significantly improve yields and reduce the formation of decomposition products.
Troubleshooting Guide: Low Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of methyl indole-2-acetate from this compound.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Reagent Purity and Handling | |
| Impure this compound | Purify the starting material via distillation or column chromatography. Ensure its identity and purity using techniques like NMR and mass spectrometry. |
| Inactive or weak base | Use a freshly opened bottle of a strong base (e.g., sodium amide, potassium tert-butoxide, or LiN(SiMe3)2). Ensure the base has been stored under an inert atmosphere. |
| Presence of moisture | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Conditions | |
| Suboptimal Base/Solvent Combination | Screen different strong bases and anhydrous solvents. For traditional Madelung conditions, consider high-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or hexamethylphosphoramide (HMPA) (use with caution due to toxicity). For milder conditions, explore the LiN(SiMe3)2/CsF system in a solvent like THF.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start with the conditions reported for similar substrates and then systematically increase or decrease the temperature. Monitor the reaction progress by TLC. |
| Insufficient Reaction Time | Monitor the reaction at regular intervals using TLC to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition. |
| Side Reactions | |
| Intermolecular Polymerization | Run the reaction at a higher dilution to favor intramolecular cyclization. This can be achieved by slowly adding the substrate to a solution of the base at the reaction temperature. |
| Product Decomposition | If the product is forming and then degrading (as indicated by TLC), try to conduct the reaction at a lower temperature for a longer period. Also, ensure a clean work-up procedure to isolate the product as soon as the reaction is complete. |
Experimental Protocols
General Protocol for Madelung-Type Indole Synthesis (High-Temperature)
-
Preparation: Under an inert atmosphere (N2 or Ar), add a strong base (e.g., 2-3 equivalents of sodium amide or potassium tert-butoxide) to a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Solvent Addition: Add a suitable high-boiling point anhydrous solvent (e.g., NMP or toluene).
-
Heating: Heat the mixture to the desired reaction temperature (typically 200-300 °C).
-
Substrate Addition: Slowly add a solution of this compound in the same anhydrous solvent to the heated base suspension over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Proposed Milder Protocol using LiN(SiMe3)2/CsF
Based on modern variations of the Madelung synthesis, the following is a proposed starting protocol for milder conditions.[1]
-
Preparation: Under an inert atmosphere, add this compound (1 equivalent), LiN(SiMe3)2 (2-3 equivalents), and CsF (2-3 equivalents) to a flame-dried flask.
-
Solvent Addition: Add anhydrous THF.
-
Reaction: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) or as optimized.
-
Monitoring and Work-up: Follow the reaction progress by TLC and perform a standard aqueous work-up and purification as described above.
Data Presentation
The following table provides a hypothetical summary of how different reaction conditions could affect the yield of the desired methyl indole-2-acetate. This is based on general principles of the Madelung synthesis and should be used as a guide for optimization.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaNH2 (2.5) | Toluene | 110 | 12 | Low |
| 2 | K-OtBu (2.5) | NMP | 200 | 4 | Moderate |
| 3 | LiN(SiMe3)2 (2.5) | THF | 65 | 24 | Moderate |
| 4 | LiN(SiMe3)2/CsF (2.5) | THF | 65 | 12 | High |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Proposed Madelung-Type Cyclization Pathway
Caption: The proposed reaction pathway for the synthesis.
References
Identification of byproducts in Methyl 2-(2-aminophenyl)acetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(2-aminophenyl)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of byproducts observed in reactions involving this compound?
A1: Reactions with this compound can lead to several classes of byproducts, primarily due to the reactivity of the aniline and the active methylene group. The most common side reactions include:
-
Oxidation: The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored impurities. Auto-oxidation can result in the formation of isatin derivatives.
-
Intramolecular Cyclization (Lactamization): Under certain conditions, the amino group can react with the ester functionality to form a six-membered lactam, 3,4-dihydro-1H-benzo[b][1][2]diazepin-2(5H)-one.
-
Dimerization/Self-Condensation: Intermolecular reactions between two molecules of this compound can occur, leading to the formation of dimers or other condensation products. This is more likely under conditions that promote the formation of an enolate from the acetate moiety.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-aminophenyl)acetic acid, especially in the presence of water and acid or base catalysts.[3][4]
-
Decarboxylation: The hydrolyzed product, 2-(2-aminophenyl)acetic acid, can potentially undergo decarboxylation under harsh thermal conditions to yield 2-methylaniline.[2][5]
Troubleshooting Guides
Issue 1: Formation of a Colored Impurity in the Reaction Mixture
Q2: My reaction mixture is turning dark, and I am isolating a colored byproduct. What is the likely cause and how can I prevent it?
A2: The formation of a colored impurity often indicates oxidation of the aminophenyl group.
Possible Cause:
-
Air Oxidation: The primary amino group on the aromatic ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat, light, or the presence of metal catalysts. This can lead to complex colored byproducts. A potential auto-oxidation product is an isatin derivative.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.
-
Control of Reaction Temperature: Avoid unnecessarily high reaction temperatures, as heat can promote oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may help to suppress oxidation.
Issue 2: Identification of an Unexpected Lactam Byproduct
Q3: I have identified a byproduct with a mass corresponding to the loss of methanol from the starting material. How can I confirm if it is a lactam and how can I avoid its formation?
A3: The loss of methanol suggests an intramolecular cyclization to form a lactam.
Reaction Pathway:
Caption: Intramolecular cyclization of this compound to form a lactam.
Troubleshooting Steps:
-
Spectroscopic Analysis:
-
¹H NMR: Look for the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad NH proton signal for the lactam amide.
-
¹³C NMR: The carbonyl carbon signal of the lactam will be at a different chemical shift compared to the ester carbonyl.
-
IR Spectroscopy: A characteristic amide C=O stretch will be present in the lactam (typically 1650-1680 cm⁻¹), which is different from the ester C=O stretch (around 1735 cm⁻¹).
-
Mass Spectrometry: The molecular ion of the lactam will correspond to the mass of the starting material minus the mass of methanol (32 g/mol ).
-
-
Prevention of Lactam Formation:
-
Temperature Control: This side reaction is often favored at higher temperatures. Running the reaction at a lower temperature may reduce the rate of lactam formation.
-
pH Control: Basic conditions can promote the nucleophilicity of the amino group, favoring lactamization. If possible, conduct the reaction under neutral or slightly acidic conditions.
-
Protecting Groups: If the desired reaction does not involve the amino group, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) prior to the reaction.
-
Issue 3: Presence of a High Molecular Weight Byproduct
Q4: My mass spectrometry data shows a peak at approximately double the mass of my starting material. What could this be and how can I minimize it?
A4: A peak at double the mass strongly suggests the formation of a dimer.
Possible Dimerization Pathways:
Caption: Potential dimerization pathways for this compound.
Troubleshooting Steps:
-
Reaction Conditions:
-
Concentration: High concentrations of the starting material can favor intermolecular reactions. Try running the reaction at a lower concentration.
-
Base Strength: Strong bases can promote the formation of the enolate from the acetate moiety, leading to self-condensation reactions like the Claisen condensation.[6] If a base is required, consider using a weaker, non-nucleophilic base.
-
Temperature: As with other side reactions, lower temperatures may disfavor dimerization.
-
-
Purification:
-
Dimeric byproducts are significantly less volatile and often have different polarity compared to the monomeric product. They can usually be separated by column chromatography or distillation.[7]
-
Issue 4: Hydrolysis of the Ester Group
Q5: My product is contaminated with 2-(2-aminophenyl)acetic acid. How can I prevent this hydrolysis?
A5: The presence of the carboxylic acid indicates hydrolysis of the methyl ester.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. The presence of water is the primary cause of hydrolysis.
-
pH Control: Both acidic and basic conditions can catalyze ester hydrolysis.[3][4] If the reaction conditions permit, maintaining a neutral pH can minimize this side reaction.
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and then quickly separate the layers.
-
Purification: The carboxylic acid byproduct can typically be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution), which will extract the acidic component into the aqueous phase.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproduct Formation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a septum.
-
Inerting: Purge the system with nitrogen or argon for 10-15 minutes.
-
Reagents: Add degassed, anhydrous solvent to the flask via a syringe. Add this compound and other reagents under a positive pressure of the inert gas.
-
Reaction: Maintain the reaction at the lowest effective temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If an aqueous work-up is required, use deionized, degassed water and perform extractions quickly. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Purify the crude product promptly by column chromatography on silica gel or distillation under reduced pressure to minimize degradation of the product on the stationary phase.[7]
Data Presentation
Table 1: Summary of Potential Byproducts and Their Identification
| Byproduct Class | Common Byproducts | Key Spectroscopic Features | Prevention Strategies |
| Oxidation | Isatin derivatives, Colored oligomers | Complex NMR spectra, Intense coloration, Broad MS peaks | Inert atmosphere, Degassed solvents, Low temperature |
| Cyclization | 3,4-dihydro-1H-benzo[b][1][2]diazepin-2(5H)-one | Absence of methyl ester signal in NMR, Amide C=O in IR | Lower reaction temperature, Neutral pH, Protection of amino group |
| Dimerization | Amide-linked or C-C linked dimers | M+H peak at ~2x starting material mass in MS | Lower reactant concentration, Use of weaker bases |
| Hydrolysis | 2-(2-aminophenyl)acetic acid | Broad OH peak in IR, Carboxylic acid proton in ¹H NMR | Anhydrous conditions, Neutral pH, Quick work-up |
| Decarboxylation | 2-Methylaniline | Absence of acetate group signals in NMR | Avoid high temperatures, especially with the hydrolyzed acid |
Byproduct Identification Workflow
Caption: Workflow for the identification and characterization of byproducts.
References
- 1. env.go.jp [env.go.jp]
- 2. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation [organic-chemistry.org]
- 6. δ-Lactam synthesis [organic-chemistry.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Removal of unreacted Methyl 2-(2-aminophenyl)acetate from reaction mixture
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted methyl 2-(2-aminophenyl)acetate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove unreacted this compound?
The most common method is an acidic wash during a liquid-liquid extraction workup. Because this compound contains a basic primary amine group, it can be protonated by an acid to form a water-soluble salt. This salt will then partition into the aqueous layer, effectively separating it from non-basic organic compounds in the organic layer.[1]
Q2: Can I use chromatography to remove the unreacted starting material?
Yes, column chromatography is a highly effective method for purifying reaction mixtures. This compound is a relatively polar compound, and its separation from other reaction components can be achieved by selecting an appropriate solvent system (mobile phase) and stationary phase (typically silica gel).
Q3: Is recrystallization a viable option for purification?
Recrystallization can be an excellent purification technique if your desired product is a solid with different solubility characteristics than the starting material.[2][3] The success of this method is highly dependent on the choice of solvent, where the desired compound should be highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities (including unreacted starting material) remain in solution.[4]
Q4: When should I consider distillation for purification?
Distillation is suitable when there is a significant difference in the boiling points of your desired product and the unreacted this compound. Given that the starting material is a relatively high-boiling point liquid, this method is most effective if your product is much more volatile or a non-volatile solid. Bulb-to-bulb distillation under high vacuum can be effective for separating compounds with close boiling points.[5]
Q5: Are there any chemical derivatization methods to remove primary amines?
Yes, methods like the Hinsberg method (using benzenesulfonyl chloride) or Hoffmann's method (using diethyl oxalate) can be used to derivatize and separate primary, secondary, and tertiary amines.[6][7][8][9] For instance, a primary amine reacts with diethyl oxalate to form a solid diamide, which can be filtered off.[9] However, these methods are typically used for separating mixtures of amines and might be overly complex if simple extraction or chromatography is effective.
Troubleshooting Guides
Problem: Starting material is still present after an acidic wash.
| Possible Cause | Troubleshooting Step |
| Insufficient Acid | The amount of acid used was not enough to protonate all of the amine. |
| Solution: Use a larger volume of the acidic solution or increase its concentration. Perform multiple washes (2-3 times) with the acidic solution.[1] | |
| Inefficient Mixing | The organic and aqueous layers were not mixed thoroughly, leading to poor extraction efficiency. |
| Solution: Ensure vigorous shaking of the separatory funnel for at least 30-60 seconds during each wash to maximize the surface area between the two phases. | |
| Incorrect pH | The pH of the aqueous layer is not low enough to ensure complete protonation of the amine. |
| Solution: Check the pH of the aqueous layer after extraction. It should ideally be pH 1-2. Use a stronger acid if necessary. | |
| Product is also acidic | If your desired product has an acidic functional group, it may also be extracted into a basic aqueous layer. |
| Solution: In this case, an acid wash is appropriate. Ensure your product is stable to acidic conditions. |
Problem: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent is too high, causing both the starting material and the product to move too quickly up the column (high Rf values). |
| Solution: Decrease the polarity of the mobile phase. For example, if using a 1:1 mixture of ethyl acetate and hexanes, try a 1:4 or 1:9 mixture to improve separation. | |
| Co-elution of Product and Starting Material | The product and starting material have very similar polarities. |
| Solution: Try a different solvent system. Sometimes adding a small percentage of a third solvent (e.g., methanol or dichloromethane) can alter the selectivity of the separation. | |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. |
| Solution: Use a larger column or load less material. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol is designed to remove the basic this compound into an aqueous layer.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash (Acidic): Add an equal volume of 1 M HCl (aq) to the separatory funnel.[10]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using ethyl acetate, the organic layer will be on top. If using DCM, it will be at the bottom.
-
Repeat: Repeat the acidic wash (steps 3-5) two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Final Wash (Brine): Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[11]
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[10]
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purification using a silica gel column.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your desired product an Rf value of approximately 0.3 and provide good separation from the starting material spot. Common solvent systems include mixtures of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase (or the least polar component of the mobile phase).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.[5]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This protocol is for purifying a solid product from soluble impurities like the starting material.
-
Solvent Screening: Test the solubility of your impure product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold.[3][4] Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like hexanes/ethyl acetate.[12]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[2]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data and Visualization
Table 1: Common Solvents for Liquid-Liquid Extraction
| Solvent | Density (g/mL) | Layer Position vs. Water | Notes |
| Ethyl Acetate | 0.902 | Upper | Good general-purpose solvent for a wide range of polarities. |
| Diethyl Ether | 0.713 | Upper | Very volatile, good for extracting less polar compounds. |
| Dichloromethane (DCM) | 1.33 | Lower | Can dissolve a wide range of compounds; avoid for environmental reasons if possible.[1] |
| Hexanes/Heptane | ~0.66 | Upper | Suitable for very non-polar compounds. |
Diagrams
Caption: Workflow for removing amine starting material.
Caption: Troubleshooting flowchart for contamination issues.
Caption: Choosing the right purification method.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Separation Of A Mixture Of Amines For Class 12|PW [pw.live]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
How to avoid dimerization of Methyl 2-(2-aminophenyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Methyl 2-(2-aminophenyl)acetate, focusing on the prevention of its dimerization and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The primary stability concern is the high propensity of this compound to undergo rapid intramolecular cyclization, also known as lactamization, to form 1,3-dihydro-2H-indol-2-one. This spontaneous reaction is driven by the proximity of the nucleophilic amino group to the electrophilic ester carbonyl group. Intermolecular dimerization is a less common but potential side reaction, especially at high concentrations.
Q2: What factors promote the unwanted cyclization of this compound?
A2: The rate of lactamization is significantly influenced by several factors:
-
pH: The reaction is catalyzed by both acids and bases.
-
Temperature: Higher temperatures accelerate the rate of cyclization.
-
Solvent: Protic solvents and those that can facilitate proton transfer can increase the rate of degradation.[1][2]
-
Storage Time: The compound is known to degrade over time, even when stored under seemingly appropriate conditions.
Q3: How can I detect the presence of the lactam impurity in my sample of this compound?
A3: The formation of 1,3-dihydro-2H-indol-2-one can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The lactam will have a different Rf value compared to the starting material.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the sample and the amount of lactam present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals, particularly a characteristic amide proton signal in the 1H NMR spectrum, indicates the presence of the lactam.
-
Infrared (IR) Spectroscopy: The formation of the lactam can be confirmed by the appearance of a characteristic amide carbonyl stretch, which will differ from the ester carbonyl stretch of the starting material.
Q4: Is it possible to reverse the lactamization reaction?
A4: While technically possible to hydrolyze the lactam back to the corresponding amino acid, this is generally not a practical or efficient way to regenerate this compound. Prevention of its formation is the most effective strategy.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Upon Dissolution
-
Question: I dissolved my freshly purchased this compound in a solvent for my reaction, but TLC analysis shows a significant amount of a new, more polar spot, presumably the lactam. What went wrong?
-
Answer: This is a common issue due to the inherent instability of the compound. The choice of solvent and the temperature can significantly accelerate the cyclization.
-
Troubleshooting Steps:
-
Solvent Choice: Avoid protic solvents like methanol or ethanol if possible, as they can facilitate the intramolecular reaction. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally better choices.[1][2]
-
Temperature Control: Perform dissolutions and reactions at low temperatures (e.g., 0 °C or below) to minimize the rate of lactam formation.
-
Immediate Use: Prepare solutions of this compound immediately before use. Do not store it in solution for extended periods.
-
-
Issue 2: Low Yield in Reactions Using this compound
-
Question: My reaction yield is consistently low when using this compound as a starting material. How can I improve this?
-
Answer: Low yields are often a direct consequence of the degradation of the starting material before or during the reaction.
-
Troubleshooting Steps:
-
Purity Check: Before starting your reaction, verify the purity of your this compound batch by HPLC or NMR to ensure it has not already significantly degraded during storage.
-
Reaction Conditions:
-
pH Control: If your reaction conditions are acidic or basic, consider if the reaction can be performed closer to a neutral pH to slow down the catalyzed lactamization.
-
Reaction Time: Minimize reaction times where possible.
-
-
Amine Protection: For multi-step syntheses, the most robust solution is to protect the amine group. This completely prevents lactamization. The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are commonly used.
-
-
Issue 3: Inconsistent Results Between Batches
-
Question: I am getting variable results in my experiments even though I am using the same protocol. Could the batch of this compound be the issue?
-
Answer: Yes, batch-to-batch variability in purity is a significant concern for this compound due to its instability.
-
Troubleshooting Steps:
-
Analytical Characterization: Always characterize each new batch of this compound upon receipt to determine its initial purity.
-
Proper Storage: Ensure the compound is stored correctly to minimize degradation. Most amino acid derivatives should be stored for extended periods at low temperatures (e.g., -20°C), protected from humidity and light.[3][4]
-
Use of a Freshly Prepared Sample: If possible, synthesize this compound and use it immediately without prolonged storage.
-
-
Data Presentation
Table 1: Influence of pH on the Stability of Amino Acid Esters
| pH Range | Effect on Stability | Predominant Reaction |
| < 4 | Decreased Stability | Acid-catalyzed intramolecular cyclization (lactamization) |
| 4 - 6 | Optimal Stability | Minimal degradation |
| > 8 | Decreased Stability | Base-catalyzed intramolecular cyclization (lactamization) |
Note: This table provides a qualitative summary based on the general behavior of amino acid esters. Specific rates for this compound may vary.
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the amine group with a tert-butoxycarbonyl (Boc) group to prevent cyclization.[5][6][7]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) and Water (H₂O)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and TEA or DIPEA (3.0 equivalents) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature until all solids are dissolved.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Boc₂O (1.5 equivalents) to the solution in one portion.[5]
-
Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with DCM (e.g., 3 x 20 mL).[5]
-
Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product. For most substrates, this procedure yields a product of high purity without further purification.[5]
Protocol 2: Fmoc Protection of this compound
This protocol details the protection of the amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8]
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
10% Aqueous sodium carbonate solution
-
Dioxane
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 10% aqueous sodium carbonate solution and dioxane. Stir until completely dissolved.[8]
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.[8]
-
Slowly add the Fmoc-OSu solution to the stirred amino ester solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.[8]
-
Once complete, add water to the reaction mixture and wash with diethyl ether or ethyl acetate (2x) to remove unreacted Fmoc-OSu.[8]
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected product should form.[8]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
The crude product can be purified by recrystallization or flash column chromatography.[8]
Protocol 3: Deprotection of Boc-Protected this compound
Materials:
-
N-Boc-Methyl 2-(2-aminophenyl)acetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add TFA (typically 25-50% v/v) to the solution.[5]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure. The deprotected amine is typically obtained as its trifluoroacetate salt. A subsequent basic workup can be performed to isolate the free amine if required.[5]
Protocol 4: Deprotection of Fmoc-Protected this compound
Materials:
-
N-Fmoc-Methyl 2-(2-aminophenyl)acetate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, the reaction mixture can often be taken directly to the next step, or the product can be isolated by standard workup procedures.
Visualizations
Caption: Intramolecular cyclization of this compound.
Caption: Logical workflow for troubleshooting issues with this compound.
Caption: Workflow illustrating the use of protecting groups to stabilize the compound.
References
- 1. Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Indole Synthesis Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and resolving issues related to colored impurities in indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of colored impurities in my indole synthesis?
Colored impurities in indole synthesis typically arise from:
-
Oxidation: Indoles are electron-rich and susceptible to oxidation, especially when exposed to air and light.[1][2] This can lead to the formation of highly colored dimeric and polymeric species, such as indigo and indirubin pigments.[3][4]
-
Side Reactions: Incomplete reactions or side reactions during synthesis can generate colored byproducts. For instance, in Fischer indole synthesis, incompletely cyclized or rearranged products can be a source of discoloration.[5]
-
Residual Starting Materials or Reagents: Unreacted starting materials, such as substituted phenylhydrazines, or residual acid catalysts can contribute to color.[6][7]
-
Degradation of Sensitive Indoles: Certain indole derivatives can be sensitive to the acidic conditions of silica gel chromatography, leading to degradation and color formation on the column.[6]
Q2: My purified indole, which should be white, has a pinkish or yellowish tint. Is this a sign of impurity?
Pure indole is typically a white solid.[1] A pinkish, yellowish, or reddish haze often indicates the presence of oxidation products or other trace impurities.[1] While a slight pinkish hue can sometimes be observed in even high-purity indole due to light sensitivity, any significant coloration warrants further purification, especially for applications in drug development.[1]
Q3: What are the primary methods for removing colored impurities from indole and its derivatives?
The most common and effective methods for removing colored impurities are:
-
Recrystallization: An excellent method for purifying solid crude products with relatively high purity (>85-90%) to obtain highly pure material.[6]
-
Column Chromatography: A versatile technique for separating the desired indole from a complex mixture of impurities.[6][8] Both normal-phase (silica gel, alumina) and reversed-phase (C18) chromatography can be employed.[8]
-
Activated Carbon Treatment: Particularly effective for removing colored impurities.[5][9] Activated carbon has a high affinity for large, flat, aromatic colored molecules.[9]
Q4: How can I prevent the formation of colored impurities during my indole synthesis and workup?
To minimize the formation of colored impurities:
-
Use an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if the reaction is sensitive to moisture.[7]
-
Protect from Light: Indoles can be light-sensitive.[1][5] Protect the reaction mixture and the purified product from direct light.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the formation of side products.[7]
-
Use High-Purity Starting Materials: Ensure the purity of your starting materials to avoid introducing impurities from the outset.[7]
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to minimize degradation.
Troubleshooting Guides
Issue 1: Persistent Color in Product After Recrystallization
Q: I have recrystallized my indole product, but it remains colored. What should I do?
A: If a single recrystallization does not yield a colorless product, consider the following steps:
-
Solvent Selection: Ensure you are using the optimal solvent. A good recrystallization solvent should dissolve the indole at high temperatures but have low solubility at cold temperatures, while impurities should remain soluble at all temperatures.[10]
-
Activated Carbon Treatment: Add a small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot solution before filtration.[9] The charcoal will adsorb many colored impurities.[10]
-
Hot Filtration: After the charcoal treatment, perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[5][9]
-
Second Recrystallization: Proceed with the cooling and crystallization of the filtrate. A second recrystallization may be necessary.
Issue 2: Product Degradation and Coloration on Silica Gel Column
Q: My indole derivative appears to be degrading and forming colored bands on the silica gel column. How can I prevent this?
A: Indoles can be sensitive to the acidic nature of standard silica gel.[6] To mitigate this:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your eluent containing a small amount of a basic modifier, such as 1% triethylamine.[6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[6]
-
Work Quickly: Do not let the crude product sit on the column for an extended period. Have all your fractions and subsequent eluent mixtures prepared in advance to run the chromatography efficiently.[6]
-
Reversed-Phase Chromatography: If the problem persists, switching to reversed-phase chromatography (e.g., using a C18 column) can be a good alternative, as it uses a non-polar stationary phase and polar mobile phases.[8][11]
Issue 3: Multiple Colored Spots on TLC After Synthesis
Q: My reaction workup shows multiple colored spots on the TLC plate. How should I approach purification?
A: The presence of multiple spots indicates a complex mixture of products and impurities.
-
Initial Extraction: Perform a liquid-liquid extraction to remove the bulk of certain impurities. For example, an acidic wash (e.g., 1M HCl) can remove basic starting materials like unreacted hydrazine, followed by a basic wash (e.g., saturated sodium bicarbonate) to remove acidic residues.[6]
-
Column Chromatography: This is the most suitable method for separating multiple components.[6]
-
Solvent System Optimization: Use TLC to determine the best solvent system that provides good separation between your desired product and the impurities.
-
Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating complex mixtures.[5]
-
-
Characterize Impurities: If possible, try to isolate and characterize the major colored impurities using techniques like LC-MS or NMR. Understanding their structure can provide insights into the side reactions occurring and help optimize the reaction conditions to minimize their formation.[12]
Data Presentation
Table 1: Comparison of Purification Methods for Colored Indole Impurities
| Purification Method | Principle of Separation | Best For | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[10] | Removing small amounts of impurities from a solid product (>85-90% pure).[6] | Simple, cost-effective, can yield very high purity material.[5] | Not effective for impurities with similar solubility; potential for product loss in the mother liquor.[5] | >99%[13] |
| Normal-Phase Column Chromatography (Silica Gel) | Differential adsorption of compounds onto a polar stationary phase.[8] | Complex mixtures, separation of less polar indole derivatives.[8] | Versatile, can separate multiple components. | Can cause degradation of acid-sensitive indoles; requires larger volumes of organic solvents.[6] | 95-99.5% |
| Reversed-Phase Column Chromatography (C18) | Differential partitioning of compounds between a non-polar stationary phase and a polar mobile phase.[8] | Polar, water-soluble indole derivatives; acid-sensitive compounds.[8] | Good for polar compounds, avoids acidic stationary phase.[11] | Can be more expensive than normal-phase; may require different solvent systems. | 95-99.5% |
| Activated Carbon Treatment | Adsorption of impurities, particularly large, conjugated colored molecules, onto the surface of carbon particles.[9] | Removing trace to moderate amounts of colored impurities. | Highly effective for decolorization.[5] | Can adsorb the desired product, leading to yield loss; requires a subsequent filtration step.[9] | Used in conjunction with other methods to improve final purity. |
Experimental Protocols
Protocol 1: Decolorization and Recrystallization of Crude Indole
This protocol is suitable for purifying solid indole that is discolored.
-
Solvent Selection: In a test tube, add a small amount of the crude indole and test its solubility in various solvents (e.g., hexane, ethanol, water, or mixtures) at room and elevated temperatures to find a suitable recrystallization solvent.[10] An ideal solvent will dissolve the indole when hot but not when cold. A mixture of methanol and water (e.g., 3:2 ratio) has been shown to be effective.[13]
-
Dissolution: In a flask, add the crude indole and the chosen solvent. Heat the mixture with stirring until the indole is completely dissolved. Use the minimum amount of hot solvent necessary.[10]
-
Activated Carbon Treatment (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (1-2% of the indole weight).[5][9]
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.[5][9]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Column Chromatography of a Crude Indole Derivative
This protocol provides a general procedure for purifying an indole derivative using silica gel column chromatography.
-
TLC Analysis: Analyze the crude product by Thin-Layer Chromatography (TLC) to determine the number of components and to find a suitable eluent system that gives good separation of the desired product from impurities.[14] A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing. The solvent level should always remain above the silica bed.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column.[5]
-
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.[14]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified indole derivative.[8]
Visualizations
Caption: Troubleshooting workflow for colored indole products.
Caption: Selecting a purification method based on impurity type.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Cyclization of Substituted Methyl 2-(2-aminophenyl)acetate
Welcome to the technical support center for the cyclization of substituted Methyl 2-(2-aminophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of this important reaction. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve your desired cyclized product.
Frequently Asked Questions (FAQs)
Q1: What are the primary cyclization products I can expect from substituted this compound?
The cyclization of substituted this compound can lead to several regioisomeric products depending on the reaction conditions. The most commonly observed products are substituted 2-oxindoles (via N-acylation) and, under certain conditions, derivatives of quinolones or other heterocyclic systems. The regioselectivity is highly dependent on the catalyst, solvent, temperature, and the nature of the substituents on the aromatic ring.
Q2: What are the key factors that influence the regioselectivity of this cyclization?
Several factors can significantly impact the regioselectivity of the cyclization:
-
Catalyst/Promoter: The choice between acid, base, or transition metal catalysis is a primary determinant of the reaction outcome.
-
Substituents: Electron-donating or electron-withdrawing groups on the aminophenyl ring can influence the nucleophilicity of the amine and the reactivity of the aromatic ring, thereby affecting the cyclization pathway.
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different product ratios.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thus altering the regioselectivity.[1]
-
Protecting Groups: The use of protecting groups on the amine can favor certain cyclization pathways by modifying the nucleophilicity of the nitrogen atom.[2]
Q3: I am observing a mixture of products. How can I improve the selectivity towards the 2-oxindole?
To favor the formation of the 2-oxindole, base-catalyzed or palladium-catalyzed conditions are generally preferred. A strong, non-nucleophilic base can facilitate the deprotonation of the amine, promoting intramolecular N-acylation. Palladium catalysis, particularly with phosphine ligands, has been shown to be effective for the synthesis of oxindoles from related precursors.[3][4]
Q4: Can I form a six-membered ring instead of a five-membered ring?
The formation of six-membered rings, such as quinolone derivatives, is also possible, particularly under acidic conditions. Acid catalysis can activate the ester carbonyl group towards nucleophilic attack by the aromatic ring (Friedel-Crafts acylation type reaction) or promote other rearrangement pathways.
Troubleshooting Guide
This section addresses common issues encountered during the cyclization of substituted this compound and provides guidance for improving regioselectivity.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no conversion of starting material | 1. Insufficiently strong acid or base catalyst. 2. Low reaction temperature. 3. Inactive catalyst (for palladium-catalyzed reactions). | 1. For base-catalyzed reactions, consider stronger bases like NaH or KHMDS. For acid-catalyzed reactions, try stronger acids like TfOH. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Ensure the palladium catalyst is active; consider using a pre-catalyst or activating the catalyst in situ. |
| Formation of multiple products (poor regioselectivity) | 1. Reaction conditions favor competing cyclization pathways. 2. Inappropriate choice of catalyst or solvent. 3. Influence of substituents on the aromatic ring. | 1. To favor 2-oxindole formation, switch to base-catalyzed or palladium-catalyzed conditions. To favor other ring systems, explore different acid catalysts and higher temperatures. 2. Screen a variety of solvents with different polarities. For palladium-catalyzed reactions, the choice of ligand is crucial for controlling regioselectivity.[1] 3. The electronic nature of the substituents can significantly affect the outcome. Electron-withdrawing groups may favor certain pathways over others.[2] |
| Formation of polymeric byproducts | 1. High reaction concentration favoring intermolecular reactions. 2. Reaction temperature is too high. | 1. Run the reaction at a higher dilution to favor intramolecular cyclization. 2. Optimize the temperature to the minimum required for the desired reaction to proceed at a reasonable rate. |
| Hydrolysis of the methyl ester | Presence of water in the reaction mixture, especially under acidic or basic conditions. | Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere. |
Experimental Protocols
The following are generalized protocols for different catalytic systems. Researchers should optimize these conditions for their specific substituted this compound substrate.
Protocol 1: Base-Catalyzed Cyclization to 2-Oxindole
This protocol is adapted from general procedures for the intramolecular amidation of esters.
Materials:
-
Substituted this compound
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted this compound (1.0 equiv).
-
Add the anhydrous solvent to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (1.1 - 1.5 equiv) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature or heat as necessary, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Cyclization to 2-Oxindole
This protocol is based on methodologies for palladium-catalyzed C-H functionalization and intramolecular amidation.[3]
Materials:
-
Substituted this compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, or other biaryl phosphine ligands)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a flame-dried reaction vessel.
-
Add the substituted this compound and the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 3. Reaction condition-dependent divergent synthesis of spirooxindoles and bisoxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of Methyl 2-(2-aminophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in palladium-catalyzed reactions of Methyl 2-(2-aminophenyl)acetate.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems related to catalyst deactivation.
Guide 1: Low or No Conversion of Starting Material
Question: My reaction shows very low or no conversion of this compound. What are the likely causes related to catalyst deactivation?
Answer:
Low or no conversion is a common issue often linked to the deactivation of the palladium catalyst. Here’s a step-by-step guide to troubleshoot this problem:
1. Visual Inspection of the Reaction Mixture:
-
Observation: Look for the formation of a black precipitate.
-
Indication: This is likely "palladium black," an aggregated, inactive form of palladium, which is a common catalyst deactivation pathway.[1]
-
Solution: Improve catalyst stability by using appropriate ligands and ensuring strictly anaerobic conditions.
2. Evaluation of Reagent Purity and Reaction Setup:
-
Substrate Purity: Ensure the this compound is pure. The presence of coordinating impurities can poison the catalyst.
-
Solvent and Base: Use high-purity, anhydrous, and degassed solvents. The choice of base is also critical; some bases can be incompatible with either the substrate or the catalyst system. For instance, strong bases like KOtBu can be incompatible with ester functionalities.[2]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen).
3. Catalyst and Ligand Selection:
-
Pre-catalyst vs. In situ generation: Consider using a well-defined palladium pre-catalyst which can lead to more reliable generation of the active catalytic species.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For substrates containing coordinating groups like amines, bulky electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often effective in preventing catalyst deactivation.[3]
4. Reaction Parameters:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Optimization of the reaction temperature is crucial.
-
Concentration: Very low concentrations can sometimes favor catalyst decomposition pathways.
Logical Flow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low or no reaction conversion.
Guide 2: Reaction Stalls or Incomplete Conversion
Question: The reaction starts well but then stalls, leaving a significant amount of starting material. What could be the cause?
Answer:
A stalling reaction often points towards gradual catalyst deactivation during the process. Here are potential causes and solutions:
1. Ligand Degradation or Dissociation:
-
Cause: The phosphine ligands used to stabilize the palladium can degrade over time, especially at elevated temperatures. The amine substrate itself can sometimes displace the phosphine ligand, leading to the formation of inactive palladium complexes.[3]
-
Solution:
-
Use more robust ligands that are resistant to degradation.
-
Increase the ligand-to-palladium ratio to favor the formation of the active catalyst.
-
Screen different classes of ligands (e.g., bidentate vs. monodentate) to find one that is more stable under the reaction conditions.
-
2. Product Inhibition:
-
Cause: The product of the reaction may coordinate to the palladium center more strongly than the starting materials, leading to a shutdown of the catalytic cycle.
-
Solution:
-
This can be a challenging issue to resolve. Sometimes, adjusting the reaction concentration or temperature can mitigate this effect.
-
If possible, a continuous flow setup where the product is removed as it is formed can be beneficial.
-
3. Formation of Off-Cycle Inhibitors:
-
Cause: The catalyst can enter non-productive pathways, forming stable, off-cycle palladium species that do not participate in the desired reaction. This can be influenced by the specific structure of the substrate, including the presence of the ortho-amino and ester groups in this compound.
-
Solution:
-
Careful selection of the ligand and reaction conditions is key. A ligand that promotes the desired reductive elimination step over competing side reactions is crucial.
-
Additives can sometimes be used to break down these off-cycle species and regenerate the active catalyst.
-
Conceptual Pathway of Catalyst Deactivation:
Caption: Catalytic cycle and potential deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: Can the ester group of this compound interfere with the palladium catalyst?
A1: Yes, the ester group, in proximity to the coordinating amine, can potentially influence the reaction. While not as strong a coordinating group as the amine, the carbonyl oxygen could have a weak interaction with the palladium center. This could potentially lead to the formation of stable intermediates that slow down the catalytic cycle. More importantly, under certain conditions, C-H activation at the methyl group of the acetate or other intramolecular reactions could be potential side reactions, though these are less common in standard Buchwald-Hartwig aminations.
Q2: What is "palladium black" and how can I avoid its formation?
A2: Palladium black is a finely divided, black powder of elemental palladium. It forms when the palladium catalyst aggregates and precipitates out of solution, rendering it inactive.[1] To avoid its formation:
-
Use appropriate ligands: Bulky, electron-rich phosphine ligands help to stabilize the palladium nanoparticles and prevent their aggregation.
-
Maintain a strict inert atmosphere: Oxygen can promote the decomposition of the active Pd(0) species.
-
Optimize catalyst loading: While counterintuitive, sometimes a lower catalyst loading can be beneficial as it can reduce the rate of bimolecular decomposition pathways.
Q3: Which palladium source and ligand are best for the Buchwald-Hartwig amination of this compound?
A3: The optimal choice of catalyst and ligand is highly dependent on the specific coupling partner (aryl halide). However, for aminophenylacetate derivatives, here are some general recommendations:
-
Palladium Source: Pre-formed palladium catalysts such as G3 or G4 Buchwald precatalysts are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.
-
Ligands: Bulky, electron-rich biarylphosphine ligands are generally a good starting point. Examples include XPhos, SPhos, and RuPhos. The choice of ligand can significantly impact the reaction's success by preventing the formation of off-cycle palladium complexes.[3] A screening of different ligands is often necessary to find the optimal one for a specific transformation.
Q4: How does the choice of base affect catalyst stability and reaction outcome?
A4: The base is a critical component of the reaction, and its choice can significantly influence both the reaction rate and catalyst stability.
-
Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
However, with a substrate like this compound, a strong base could potentially lead to side reactions involving the ester group (e.g., hydrolysis or transesterification).
-
Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be milder alternatives, but they often require higher reaction temperatures or longer reaction times. The use of weaker bases can sometimes lead to a lower rate of catalyst deactivation.
Q5: Are there any specific side reactions to be aware of when using this compound?
A5: Besides catalyst deactivation, other potential side reactions include:
-
Hydrodehalogenation: The aryl halide is reduced, removing the halogen and replacing it with a hydrogen atom. This is often a competing pathway, especially with less reactive amines.
-
Amide formation: If the reaction conditions are not strictly anhydrous, hydrolysis of the ester to the corresponding carboxylic acid could occur, which might then react to form an amide.
-
Dimerization of the amine: Under certain conditions, self-coupling of the amine can occur.
Data Presentation
The following tables summarize key quantitative data to guide experimental design.
Table 1: Effect of Ligand on the Yield of a Model Buchwald-Hartwig Amination
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P(o-tol)₃ | 2 | NaOtBu | Toluene | 100 | 24 | 45 |
| BINAP | 1.5 | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| XPhos | 1 | NaOtBu | Toluene | 90 | 12 | 92 |
| RuPhos | 1 | K₃PO₄ | t-BuOH | 100 | 16 | 88 |
Note: These are representative data for a generic Buchwald-Hartwig amination and should be used as a starting point for optimization with this compound.
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base | Solvent | Temperature (°C) | Observations |
| NaOtBu | Toluene | 100 | High reaction rate, but potential for ester degradation. |
| Cs₂CO₃ | Dioxane | 110 | Milder conditions, may require longer reaction times. |
| K₃PO₄ | t-BuOH | 100 | Good for many functionalized substrates, generally good yields. |
| LHMDS | THF | 80 | Very strong base, good for less reactive amines. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound with an Aryl Bromide:
Materials:
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol%)
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (or palladium source and ligand) and the base.
-
Add the this compound and the aryl bromide.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram:
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Managing exothermic reactions during the synthesis of Methyl 2-(2-aminophenyl)acetate derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of Methyl 2-(2-aminophenyl)acetate and its derivatives. The primary focus is on the reduction of the nitro group in the precursor, Methyl 2-(2-nitrophenyl)acetate, a key and often highly exothermic step.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary exothermic step is the reduction of the aromatic nitro group in the precursor, Methyl 2-(2-nitrophenyl)acetate, to an amine. This transformation is known to be highly energetic and requires careful temperature control to prevent a runaway reaction.[1][2][3] Most reduction methods for nitro groups are significantly exothermic and necessitate careful design and scale-up with appropriate safety evaluations to ensure operational safety.
Q2: What are the common methods for reducing the nitro group to an amine in this synthesis?
A2: Common methods include:
-
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel with hydrogen gas.[4][5][6]
-
Metal/Acid Reduction: Classic methods using metals such as iron (Fe) with hydrochloric acid (HCl) or acetic acid, tin (Sn) with HCl, or zinc (Zn) in acidic conditions are also effective.[2][3][6]
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst can be a milder alternative.[1]
Q3: What are the main risks associated with the exothermic nature of this reaction?
A3: The primary risk is a thermal runaway, where the reaction rate increases as the temperature rises, leading to an uncontrollable and rapid increase in both temperature and pressure. This can result in:
-
Vigorous, uncontrolled boiling of the solvent.
-
Decomposition of the starting material, intermediates, or product.
-
Formation of unwanted and potentially hazardous byproducts.
-
Over-pressurization of the reaction vessel, leading to potential rupture.
Q4: How can I monitor the progress of the reduction reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To track the disappearance of the starting material (Methyl 2-(2-nitrophenyl)acetate).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of the reaction mixture.
-
Hydrogen Uptake Monitoring: In catalytic hydrogenation, monitoring the consumption of hydrogen gas can indicate the reaction's progress.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Exotherm) | 1. Reagent Addition Rate Too Fast: Adding the reducing agent or the nitro compound too quickly. 2. Inadequate Cooling: The cooling bath or reactor jacket is not effectively removing the heat generated. 3. High Concentration of Reactants: More concentrated reactions generate heat more rapidly in a smaller volume. 4. Poor Stirring: Inefficient mixing can lead to localized hot spots where the reaction is more concentrated and hotter. | 1. For Metal/Acid Reductions: Add the acid portion-wise, ensuring the temperature stabilizes between additions.[2] For Hydrogenations: Control the rate of hydrogen addition. 2. Ensure the cooling bath has sufficient capacity and is in good contact with the reaction flask. For larger scale, use a cryostat or a more efficient cooling system. 3. Use a more dilute solution to better manage the heat output. 4. Increase the stirring rate to ensure efficient heat transfer from the reaction mixture to the cooling medium. |
| Reaction Stalls or is Sluggish | 1. Inactive Catalyst (for Hydrogenation): The catalyst may be old, improperly stored, or poisoned. 2. Insufficient Acid (for Metal/Acid Reduction): The acidic conditions are not optimal for the reduction. 3. Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. | 1. Use fresh, high-quality catalyst. Ensure the system is free of catalyst poisons like sulfur or thiol compounds.[5] 2. Add more acid cautiously while monitoring the temperature. 3. Gradually and carefully increase the temperature of the cooling bath to initiate the reaction. Be prepared for a potential induction period followed by a rapid exotherm. |
| Low Yield of Desired Product | 1. Formation of Byproducts: Over-reduction or side reactions due to excessive temperature. 2. Incomplete Reaction: The reaction was not allowed to proceed to completion. | 1. Maintain strict temperature control throughout the reaction. Optimize the reaction time to avoid over-reduction. 2. Monitor the reaction closely using TLC, GC, or HPLC and ensure the starting material is fully consumed before workup. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 2-(2-nitrophenyl)acetate
This protocol provides a general method for the catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate. Caution: This reaction is highly exothermic. Strict temperature control is crucial.
Materials:
-
Methyl 2-(2-nitrophenyl)acetate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
In a hydrogenation vessel, add Methyl 2-(2-nitrophenyl)acetate and the solvent.
-
Carefully add the Pd/C catalyst under a stream of inert gas. Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Seal the vessel and purge thoroughly with an inert gas to remove all oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Begin vigorous stirring.
-
Crucially, monitor the internal temperature of the reaction closely. An exotherm is expected. Maintain the temperature within a safe, predetermined range (e.g., 25-40 °C) by using a cooling bath (ice/water or a controlled chiller).
-
Monitor the reaction progress by hydrogen uptake or by taking aliquots for TLC/GC/HPLC analysis.
-
Once the reaction is complete, stop the hydrogen flow and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is highly pyrophoric. Do not allow it to dry. Keep it wet with solvent and handle it in a fume hood.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Reduction Method | Typical Reagents | Operating Temperature | Key Advantages | Potential Disadvantages & Exotherm Management |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Room Temperature to 80 °C | High yielding, clean reaction, catalyst can be recycled. | Highly exothermic. Requires careful temperature and pressure control. Catalyst can be pyrophoric. |
| Metal/Acid Reduction | Fe/HCl, SnCl₂, Zn/AcOH | 50 °C to Reflux | Inexpensive, robust, tolerant of some functional groups. | Highly exothermic. Requires controlled addition of acid. Generates metallic waste. |
| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate with a catalyst | Room Temperature to 80 °C | Milder conditions, avoids the use of high-pressure hydrogen gas. | Exothermic. Hydrazine is toxic. |
Visualizations
Diagram 1: Troubleshooting Workflow for Exothermic Events
Caption: Troubleshooting decision tree for managing an unexpected exotherm.
Diagram 2: Experimental Workflow for Catalytic Hydrogenation
Caption: Step-by-step workflow for catalytic hydrogenation with safety checkpoints.
References
- 1. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 2. web.mst.edu [web.mst.edu]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. US3359315A - Reduction of aromatic nitro compounds to aromatic amines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Interpreting NMR Spectra of Crude Methyl 2-(2-aminophenyl)acetate Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and NMR analysis of Methyl 2-(2-aminophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of the crude reaction mixture is very complex. How can I identify the product signals?
A1: Crude NMR spectra can often be complex due to the presence of starting materials, reagents, solvents, and byproducts.[1] Here’s a systematic approach to identify your product, this compound:
-
Identify Solvent and Common Impurity Peaks: First, identify signals from your deuterated solvent (e.g., CDCl₃ at ~7.26 ppm) and common contaminants like water (typically a broad singlet around 1.5-2.5 ppm in CDCl₃), or residual reaction solvents.[1]
-
Look for Characteristic Product Signals: Based on the structure of this compound, you should look for the following characteristic signals:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (approximately 6.6-7.2 ppm).
-
Methylene Protons (-CH₂-): A singlet around 3.6 ppm.
-
Methyl Ester Protons (-OCH₃): A singlet around 3.7 ppm.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 3.5-4.5 ppm) and may exchange with D₂O.
-
-
Compare with Starting Material: Compare your crude spectrum with the NMR spectrum of your starting material, methyl 2-nitrophenylacetate. The disappearance of the nitro-substituted aromatic signals and the appearance of the upfield-shifted aromatic signals and the -NH₂ peak are strong indicators of a successful reaction.
Q2: I see a broad peak in my ¹H NMR spectrum. What could it be?
A2: A broad peak in the ¹H NMR spectrum of your crude reaction mixture could be due to several factors:
-
Amine (-NH₂) or Hydroxyl (-OH) Protons: Protons on heteroatoms like nitrogen and oxygen often appear as broad signals due to hydrogen bonding and rapid chemical exchange. The -NH₂ protons of the product and any water present are common sources of broad peaks. To confirm if a broad peak is from an -NH₂ or -OH group, you can perform a D₂O shake. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad peak should disappear or significantly decrease in intensity.[1]
-
High Viscosity: If your sample is highly concentrated or contains viscous impurities, it can lead to peak broadening.[2][3] Diluting your sample may help to sharpen the signals.
-
Paramagnetic Species: The presence of paramagnetic impurities, even in trace amounts, can cause significant broadening of all NMR signals. Ensure all catalysts and reagents are thoroughly removed during workup.
Q3: The integration of my aromatic region doesn't match the expected proton count. What should I do?
A3: Inaccurate integration in the aromatic region is a common issue in crude NMR spectra. Here are some potential causes and solutions:
-
Overlapping Peaks: Signals from the starting material, product, and aromatic impurities can overlap, making accurate integration difficult.
-
Residual Solvent Peaks: The residual peak of the deuterated solvent (e.g., CHCl₃ in CDCl₃) can overlap with aromatic signals.[1]
-
Baseline Distortion: A distorted baseline can lead to integration errors. Ensure proper baseline correction during data processing.
If you are unable to obtain accurate integration from the crude spectrum, purification of a small sample by column chromatography followed by NMR analysis of the pure fraction will provide a cleaner spectrum for accurate integration.
Q4: I'm not sure if my reaction has gone to completion. How can NMR help?
A4: NMR is an excellent tool to monitor reaction progress. By comparing the integration of a characteristic signal of the starting material with a characteristic signal of the product, you can estimate the percentage conversion.
-
Starting Material (Methyl 2-nitrophenylacetate): Look for the characteristic downfield aromatic protons.
-
Product (this compound): Look for the upfield-shifted aromatic protons or the methylene protons.
For example, you can compare the integral of the methylene protons of the product to the integral of a non-overlapping aromatic proton of the starting material.
Troubleshooting Guide
This guide addresses specific issues you might encounter when interpreting the NMR spectra of your crude this compound reaction mixture.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No discernible product peaks. | Reaction did not work. Product is not soluble in the NMR solvent. Very low yield. | 1. Confirm the reaction conditions and reagent purity. 2. Try a different deuterated solvent (e.g., DMSO-d₆). 3. Concentrate the crude mixture and re-run the NMR. |
| Broad, unresolved peaks for all signals. | Sample is too concentrated or viscous.[2][3] Presence of paramagnetic impurities (e.g., residual catalyst). Poor shimming of the NMR spectrometer. | 1. Dilute the sample. 2. Ensure thorough workup to remove all traces of metal catalysts. 3. Re-shim the spectrometer. |
| Signals for starting material are still present. | Incomplete reaction. | 1. Increase the reaction time. 2. Add more of the reducing agent. 3. Check the activity of the catalyst. |
| Unexpected signals in the aromatic region. | Presence of side-products from incomplete reduction (e.g., nitroso or hydroxylamine intermediates). Isomeric impurities in the starting material. | 1. Compare the spectrum to known literature data for potential byproducts. 2. Purify the crude product and obtain NMR of the pure fractions to identify the impurities. |
| The -NH₂ peak is not visible. | The peak may be very broad and lost in the baseline. The peak may be overlapping with other broad signals like water. | 1. Perform a D₂O exchange experiment; the disappearance of a broad signal can indirectly confirm its presence. 2. Zoom in on the expected region of the spectrum to look for a low, broad signal. |
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the starting material and the product in CDCl₃. These values can serve as a reference for identifying compounds in your crude reaction mixture.
| Compound | Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Methyl 2-(2-nitrophenyl)acetate | Aromatic-H | 7.3 - 8.1 (m, 4H) | 125.0, 128.5, 132.0, 133.5, 149.0 |
| -CH₂- | ~4.1 (s, 2H) | ~39.0 | |
| -OCH₃ | ~3.7 (s, 3H) | ~52.5 | |
| C=O | - | ~170.0 | |
| This compound | Aromatic-H | 6.6 - 7.2 (m, 4H) | 116.0, 118.5, 124.0, 128.0, 130.5, 144.5 |
| -CH₂- | ~3.6 (s, 2H) | ~40.0 | |
| -OCH₃ | ~3.7 (s, 3H) | ~52.0 | |
| -NH₂ | 3.5 - 4.5 (br s, 2H) | - | |
| C=O | - | ~172.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
A common method for the synthesis of this compound is the reduction of the corresponding nitro compound, Methyl 2-nitrophenylacetate. Below are two representative protocols.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
-
Reaction Setup: In a reaction flask, dissolve Methyl 2-nitrophenylacetate (1.0 eq) in a suitable solvent such as methanol or toluene.
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (typically 5-10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for NMR analysis.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Catalytic Hydrogenation with Palladium on Carbon in Toluene
-
Reaction Setup: Place Methyl 2-nitrophenylacetate (0.5 mol), 10% Pd/C (0.98 g), and toluene (200 mL) in a reaction flask.
-
Hydrogenation: Pass hydrogen gas through the mixture at normal pressure and 5°C overnight.
-
Workup: After the reaction, filter the mixture and wash the filter cake with a small amount of toluene.
-
Isolation: Combine the filtrate and the washings, and recover the toluene by evaporation. The resulting solid is then dried under vacuum to yield the product.
Mandatory Visualization
Caption: Troubleshooting workflow for crude NMR analysis.
References
Validation & Comparative
A Comparative Guide to Indole Synthesis: Methyl 2-(2-aminophenyl)acetate vs. o-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The choice of starting material for indole synthesis is a critical decision that influences the overall efficiency, scalability, and substitution pattern of the final product. This guide provides an objective comparison of two common precursors for indole synthesis: methyl 2-(2-aminophenyl)acetate and o-nitrotoluene. We will delve into the prevalent synthetic strategies for each, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal starting material for their specific needs.
Indole Synthesis from o-Nitrotoluene
o-Nitrotoluene is a versatile and widely used starting material for the synthesis of a variety of substituted indoles. Several classical named reactions, including the Reissert, Leimgruber-Batcho, and Bartoli syntheses, utilize o-nitrotoluene and its derivatives. These methods generally involve the formation of a C2-C3 bond of the indole ring through reductive cyclization or related strategies.
Key Synthetic Methodologies
1. Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield indole-2-carboxylic acid, which can then be decarboxylated.[1]
2. Leimgruber-Batcho Indole Synthesis: A highly versatile two-step procedure that begins with the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. Subsequent reductive cyclization of the enamine yields the corresponding indole.[2][3] This method is particularly useful for preparing indoles with substitution on the benzene ring.
3. Bartoli Indole Synthesis: This reaction provides a direct route to 7-substituted indoles through the reaction of an o-substituted nitroarene with a vinyl Grignard reagent. The presence of a bulky ortho substituent is often crucial for the success of the reaction.[4]
Quantitative Data for Indole Synthesis from o-Nitrotoluene
| Method | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| Reissert | o-Nitrotoluene | 1. Diethyl oxalate, NaOEt2. Zn, Acetic Acid | Indole-2-carboxylic acid | Good to Excellent | [1][5] |
| Leimgruber-Batcho | o-Nitrotoluene | 1. DMFDMA2. H₂, Pd/C | Indole | High | [2][3] |
| Bartoli | o-Nitrotoluene | Vinylmagnesium bromide | 7-Methylindole | Moderate to High | [4] |
Reaction Pathway: Leimgruber-Batcho Indole Synthesis
Caption: Leimgruber-Batcho indole synthesis from o-nitrotoluene.
Indole Synthesis from this compound
The synthesis of indoles from this compound is less direct than from o-nitrotoluene. The intramolecular cyclization of 2-aminophenylacetic acid derivatives typically leads to the formation of oxindoles (2-indolinones) rather than indoles. Therefore, a two-step process is generally required: initial cyclization to the oxindole followed by a subsequent dehydrogenation or reduction/elimination to furnish the indole ring.
Key Synthetic Methodologies
1. Oxindole Formation: The intramolecular cyclization of this compound to 2-oxindole can be achieved under various conditions, often involving heating or treatment with a base.
2. Conversion of Oxindole to Indole: The conversion of the intermediate oxindole to the corresponding indole is a crucial step. This can be accomplished through:
- Dehydrogenation: Using oxidizing agents like palladium on carbon (Pd/C) at high temperatures or other dehydrogenating agents.
- Reduction and Elimination: Reduction of the oxindole carbonyl group to a hydroxyl group, followed by dehydration.
A more direct, albeit multi-step, approach involves the conversion of the amine to a diazo compound, followed by a Lewis acid-catalyzed cyclization.[6]
Quantitative Data for Indole Synthesis from this compound
Step 1: Oxindole Formation
| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| This compound | Heat or Base | 2-Oxindole | Moderate to High | General Knowledge |
Step 2: Oxindole to Indole Conversion
| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| 2-Oxindole | Pd/C, heat | Indole | Variable | [4] |
| 2-Oxindole | 1. LiAlH₄2. Acid-catalyzed dehydration | Indole | Moderate | General Knowledge |
Reaction Pathway: Indole Synthesis via Oxindole Intermediate
Caption: Two-step indole synthesis from this compound.
Comparative Experimental Workflow
References
- 1. d-nb.info [d-nb.info]
- 2. soc.chim.it [soc.chim.it]
- 3. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
A Comparative Guide to Indole Synthesis: The Advantages of Methyl 2-(2-aminophenyl)acetate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for indole synthesis is a subject of ongoing research. This guide provides an objective comparison of a modern approach to indole synthesis using Methyl 2-(2-aminophenyl)acetate as a precursor against classic methods like the Fischer and Bischler-Möhlau syntheses. The comparison is based on reaction efficiency, conditions, and yields, supported by experimental data.
Executive Summary
This compound serves as a precursor to a highly efficient, Lewis acid-catalyzed indole synthesis that offers significant advantages over traditional methods. This modern approach, proceeding through an intermediate diazo compound, is characterized by exceptionally mild reaction conditions, rapid reaction times, and quantitative yields of 2,3-disubstituted indoles. These features make it an attractive alternative to the often harsh conditions and moderate yields associated with classic indole syntheses.
Quantitative Comparison of Indole Synthesis Methods
The following table summarizes key quantitative data for the synthesis of a representative 2,3-disubstituted indole, highlighting the performance of the Lewis acid-catalyzed cyclization of a this compound derivative against the Fischer and Bischler-Möhlau syntheses for a comparable 2-substituted indole.
| Method | Precursor(s) | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Lewis Acid-Catalyzed Cyclization | Methyl 2-(2-arylmethyleneaminophenyl)acetate (derived from this compound) | BF₃·Et₂O, TiCl₄, SnCl₄, or Cu(OTf)₂ (≤1 mol%) | Dichloromethane (DCM) | Room Temperature | < 30 minutes | Quantitative[1][2] |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 6 minutes | 72-80[3] |
| Bischler-Möhlau Synthesis (Microwave) | N-Phenacylaniline, Anilinium bromide | None | Solid-state | Microwave (540W) | ~1 minute | 71[3] |
| Bischler-Möhlau Synthesis (Classical) | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Historically low[3][4][5] |
Advantages of Using this compound as a Precursor
The use of this compound as a starting material for indole synthesis, particularly through the Lewis acid-catalyzed cyclization of its diazo derivative, presents several key advantages:
-
Mild Reaction Conditions: The cyclization reaction proceeds at room temperature, a stark contrast to the high temperatures required for the Fischer indole synthesis (170°C) and the reflux conditions of the classical Bischler-Möhlau synthesis.[1][2][3] This mildness allows for the presence of a wider range of functional groups in the final product that might not be stable under harsher conditions.
-
High to Quantitative Yields: The Lewis acid-catalyzed method consistently delivers quantitative yields of the desired indole product.[1][2] This is a significant improvement over the typically good but not quantitative yields of the Fischer synthesis (72-80%) and the often low and variable yields of the classical Bischler-Möhlau synthesis.[3][4]
-
Rapid Reaction Times: The conversion to the indole is remarkably fast, often completing in under 30 minutes at room temperature.[1][2] This offers a considerable time savings compared to many traditional synthetic protocols.
-
Low Catalyst Loading: The reaction requires only a catalytic amount (≤1 mol%) of a common and inexpensive Lewis acid, making the process more cost-effective and environmentally friendly.[2]
-
Versatility: This methodology is versatile, allowing for the synthesis of a variety of 2,3-substituted indoles, which are valuable scaffolds in drug discovery.[2]
Experimental Protocols
Synthesis of 2,3-Disubstituted Indoles via Lewis Acid-Catalyzed Cyclization of a this compound Derivative
This protocol is based on the work of Doyle and coworkers.[1][2]
Step 1: Formation of Methyl 2-(2-arylmethyleneaminophenyl)acetate (Imine)
To a solution of this compound (1.0 eq.) in methanol, the desired aldehyde (1.0 eq.) is added. The mixture is stirred at room temperature for 16 hours. After the reaction is complete, the methanol is removed under reduced pressure, and the crude imine is purified by flash column chromatography.
Step 2: Formation of Methyl diazo(2-arylmethyleneaminophenyl)acetate
To a stirred solution of the imine from Step 1 (1.0 eq.) and p-nitrobenzenesulfonyl azide (PNBSA) (2-3 eq.) in acetonitrile at 0°C, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4-6 eq.) is added. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with aqueous NH₄Cl, extracted with diethyl ether, and dried over anhydrous Na₂SO₄. The solvent is removed, and the resulting diazo compound is purified by flash column chromatography.
Step 3: Lewis Acid-Catalyzed Cyclization to the Indole
To a stirred solution of the diazo compound from Step 2 (1.0 eq.) in dichloromethane (DCM), a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) or zinc triflate (Zn(OTf)₂) (1 mol%) is added at room temperature. The reaction is monitored by TLC and is typically complete within 10-30 minutes, as indicated by a color change from yellow to pale yellow or colorless. The reaction mixture is then passed through a short plug of silica gel to remove the catalyst. Evaporation of the solvent affords the pure 2,3-disubstituted indole in quantitative yield.[1][2]
Fischer Indole Synthesis of 2-Phenylindole
This is a classic protocol for synthesizing 2-phenylindole.[3]
Step 1: Formation of Acetophenone Phenylhydrazone
A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The resulting acetophenone phenylhydrazone is collected by filtration.
Step 2: Cyclization
Acetophenone phenylhydrazone (0.1 mol) is added to molten zinc chloride (0.4 mol) at 170°C. The temperature is maintained for 6 minutes. The mixture is then cooled, and the product is worked up by dissolving the mass in dilute hydrochloric acid and water, followed by filtration. The crude 2-phenylindole is purified by recrystallization from ethanol. The typical yield is 72-80%.[3]
Bischler-Möhlau Synthesis of 2-Phenylindole (Microwave-Assisted)
This protocol represents a modern, microwave-assisted variation of the classical Bischler-Möhlau synthesis.[3]
Step 1: Synthesis of N-Phenacylaniline
Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.
Step 2: Microwave-Assisted Cyclization
A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. The yield is approximately 71%.[3]
Visualizations
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow for the synthesis of 2,3-disubstituted indoles from this compound and the proposed reaction mechanism.
Caption: Experimental workflow for indole synthesis from this compound.
Caption: Proposed mechanism for the Lewis acid-catalyzed indole synthesis.
References
- 1. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synthetic Hurdles of Methyl 2-(2-aminophenyl)acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. Methyl 2-(2-aminophenyl)acetate, a seemingly straightforward precursor for valuable heterocyclic scaffolds like oxindoles and indoles, presents a number of disadvantages and limitations that warrant careful consideration. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to inform the strategic design of synthetic pathways.
Disadvantages and Limitations of this compound
While attractive for its structural simplicity, this compound is prone to several undesirable side reactions and exhibits certain stability and reactivity limitations that can complicate its use in synthesis.
1. Propensity for Side Reactions: The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule makes this compound susceptible to intermolecular side reactions.
-
Self-Condensation and Dimerization: Under basic or even neutral conditions, particularly at elevated temperatures, the amino group of one molecule can attack the ester carbonyl of another, leading to the formation of amide dimers and oligomers. This not only consumes the starting material but also introduces significant purification challenges.
-
Oxidation: The aniline moiety is sensitive to oxidation, which can occur in the presence of various reagents or even atmospheric oxygen, leading to the formation of colored impurities that are often difficult to remove from the desired product.
2. Stability Issues: The compound's stability can be a concern, especially during storage and under certain reaction conditions. Supplier information often recommends storing the material under an inert atmosphere and at low temperatures to minimize degradation.
3. Reactivity and Yield Limitations: In key transformations such as intramolecular cyclization to form oxindoles, the reactivity of the amino group can be suboptimal, often requiring harsh reaction conditions (strong bases or high temperatures) which can, in turn, promote the aforementioned side reactions and lead to lower yields of the desired product.
Comparative Analysis with Alternative Precursors for Oxindole Synthesis
The synthesis of the oxindole core, a prevalent motif in many biologically active compounds, provides a clear case study for comparing the performance of this compound with alternative starting materials. Two of the most common and effective alternatives are 2-chloroacetanilides and 2-bromoacetanilides, which undergo intramolecular cyclization via palladium-catalyzed C-H functionalization (Heck-type cyclization) or Buchwald-Hartwig amidation.
| Precursor | Reaction Type | Typical Catalyst/Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Intramolecular Aminolysis | Strong Base (e.g., NaH, t-BuOK) | Variable, often moderate to low | Readily available | Prone to side reactions, requires harsh conditions, potential for low yields |
| 2-Chloroacetanilide | Intramolecular Heck-type Cyclization | Pd(OAc)₂, P(t-Bu)₃, Base | 70-95% | High yields, good functional group tolerance, milder conditions | Requires a palladium catalyst |
| 2-Bromoacetanilide | Intramolecular Buchwald-Hartwig Amidation | Pd₂(dba)₃, Ligand, Base | 80-98% | Excellent yields, broad substrate scope, very mild conditions | Requires a palladium catalyst and specific ligands |
Experimental Protocols and Workflows
To provide a practical context for the data presented, detailed experimental protocols for the synthesis of a model oxindole from these precursors are outlined below.
Experimental Protocol 1: Oxindole Synthesis from 2-Chloroacetanilide via Heck-type Cyclization
A mixture of the N-substituted 2-chloroacetanilide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Experimental Workflow: Reagent Selection for Oxindole Synthesis
The following diagram illustrates a logical workflow for selecting a suitable precursor for oxindole synthesis based on key experimental considerations.
Signaling Pathway: Palladium-Catalyzed Oxindole Synthesis
The catalytic cycle for the palladium-catalyzed intramolecular C-H arylation of a 2-chloroacetanilide is depicted below. This pathway highlights the efficiency of modern cross-coupling methods in overcoming the limitations of classical cyclization strategies.
Conclusion
A Comparative Guide to Quinoxaline Synthesis: An Analysis of Starting Materials and Yields
For researchers, scientists, and professionals in drug development, the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with significant biological activity, is a topic of considerable interest. The choice of starting materials and synthetic route can profoundly impact the efficiency, cost, and environmental footprint of the process. This guide provides an objective comparison of various synthetic approaches, supported by experimental data, to aid in the selection of the most suitable method for a given research objective.
The most classical and widely employed method for quinoxaline synthesis involves the condensation of an aromatic 1,2-diamine (most commonly o-phenylenediamine) with a 1,2-dicarbonyl compound.[1][2] This versatile reaction can be performed under various conditions, often resulting in high yields.[1] However, modern synthetic chemistry has expanded the repertoire of starting materials, offering alternative pathways that can be advantageous in specific contexts. These alternatives include the use of α-hydroxy ketones, α-halo ketones, and terminal alkynes, among others.[3][4] The selection of a particular synthetic strategy often depends on the availability of starting materials, desired substitution patterns on the quinoxaline core, and the desired process efficiency.
This guide presents a comparative analysis of the yields obtained from different starting materials for quinoxaline synthesis, with a focus on providing clear, actionable data for laboratory applications.
Comparative Yield Analysis
The following table summarizes the yields of quinoxaline synthesis from various combinations of starting materials and catalysts, as reported in the literature. This data provides a quantitative basis for comparing the efficiency of different synthetic protocols.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | Benzil (a 1,2-diketone) | Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) | Toluene | 2 h | 92 | [5][6] |
| o-Phenylenediamine | Benzil | Fe₃O₄@SiO₂/Schiff base/Co(II) | EtOH/H₂O | Not Specified | 95 | [3] |
| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP) | Hexafluoroisopropanol | 1 h | ~95 | [7][8] |
| o-Phenylenediamine | Benzil | TiO₂-Pr-SO₃H | EtOH | 10 min | 95 | [2][8] |
| o-Phenylenediamine | Benzil | Phenol | EtOH/H₂O | 10-30 min | 90-98 | [7][9] |
| o-Phenylenediamine | 1,2-Diacetylbenzene | Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) | Toluene | 2 h | Not Specified | [7] |
| Substituted o-phenylenediamines | α-Hydroxy Ketones | Iodine (I₂) | DMSO | 3-5 h | 78-99 | [4][10] |
| o-Phenylenediamines | Phenacyl Bromide (an α-halo ketone) | Pyridine | THF | 2 h | Excellent yields | [2][11] |
| 2-Iodoaniline | Arylacetaldehyde | CuI / K₂CO₃ | DMSO | 20 h | Good yields | [4][12] |
| o-Phenylenediamines | Terminal Alkynes | Copper-alumina (Cu-Al) | Not Specified | 10 h | up to 95 | [13][14] |
| 2-Nitroaniline | Vicinal Diol | NiBr₂ / 1,10-phenanthroline | Toluene | 12 h | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of these synthetic routes.
Protocol 1: Synthesis from o-Phenylenediamine and a 1,2-Dicarbonyl Compound using a Heterogeneous Catalyst[5][6]
This protocol utilizes a recyclable alumina-supported heteropolyoxometalate catalyst for a clean reaction at room temperature.
Materials:
-
o-Phenylenediamine (1 mmol, 108.14 mg)
-
Benzil (1 mmol, 210.23 mg)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in a round-bottom flask, add 8 mL of toluene.
-
Add 100 mg of the AlCuMoVP catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (approximately 2 hours), separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the pure product.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: Phenol-Catalyzed Synthesis at Room Temperature[7][9]
This protocol is based on a green chemistry approach, utilizing a mild and inexpensive catalyst with a short reaction time.
Materials:
-
Aromatic o-diamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Phenol (20 mol%)
-
Ethanol:Water (7:3, 10 mL)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 10 mL of ethanol:water (7:3).
-
Add phenol (20 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using TLC (n-hexane:ethyl acetate 20:1).
-
Upon completion of the reaction (typically within 10-30 minutes), add 20 mL of water to the reaction mixture.
-
Allow the mixture to stand at room temperature for 30 minutes to facilitate the crystallization of the product.
-
Collect the pure product crystals by filtration and wash with cold water.
Protocol 3: Synthesis from α-Hydroxy Ketones[4]
This method provides an alternative to 1,2-dicarbonyl compounds.
Materials:
-
α-Hydroxy ketone (1 mmol)
-
o-Phenylenediamine (1.2 mmol)
-
Iodine (20 mol%)
-
DMSO (3 mL)
-
Aqueous solution of Na₂S₂O₃
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the α-hydroxy ketone (1 mmol) in DMSO (3 mL), add o-phenylenediamine (1.2 mmol) and Iodine (20 mol%).
-
Stir the reaction mixture at 80 °C for the time specified by TLC monitoring (typically 3-5 hours).
-
After completion, cool the mixture to room temperature and quench with an aqueous solution of Na₂S₂O₃.
-
Extract the resulting mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathways and Workflows
The following diagrams illustrate the general workflows and a key reaction pathway for quinoxaline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 11. acgpubs.org [acgpubs.org]
- 12. Quinoxaline synthesis [organic-chemistry.org]
- 13. Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst | Semantic Scholar [semanticscholar.org]
- 14. ias.ac.in [ias.ac.in]
The Indole Nucleus: A Comparative Cost-Benefit Analysis of Precursors in Pharmaceutical Manufacturing
For researchers, scientists, and drug development professionals, the synthesis of indole-containing active pharmaceutical ingredients (APIs) represents a cornerstone of medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of therapeutic agents, from anti-migraine triptans to anti-emetic setrons. The efficiency and cost-effectiveness of synthesizing these vital molecules are critically dependent on the choice of indole precursor and the corresponding synthetic route. This guide provides a comparative analysis of common indole precursors, evaluating their performance based on yield, purity, cost, and process efficiency, supported by experimental data and detailed protocols.
The selection of an appropriate indole synthesis strategy is a pivotal decision in the drug development pipeline, with significant implications for both laboratory-scale research and large-scale manufacturing. Key factors influencing this decision include the availability and cost of starting materials, the complexity of the synthetic route, the achievable yield and purity of the final product, and the overall process safety and environmental impact. This analysis focuses on a selection of classical and modern indole synthesis methodologies, providing a framework for a rational, data-driven approach to precursor selection.
Comparative Analysis of Indole Synthesis Precursors
The following table summarizes the key performance indicators for several widely employed indole synthesis methods, offering a comparative overview to guide precursor selection. The cost data is presented as a range, reflecting variations in supplier, purity, and bulk pricing.
| Synthesis Method | Precursor(s) | Typical Yield (%) | Purity Profile | Precursor Cost (USD/kg) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Arylhydrazines, Aldehydes/Ketones | 5-95% | Variable, may require extensive purification | Phenylhydrazine: ~$385 - $450 | Versatile, wide substrate scope, well-established | Harsh acidic conditions, potential for side reactions, low yields for some substrates |
| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluenes, Dimethylformamide dimethyl acetal (DMF-DMA) | High (often >80%) | Generally high | o-Nitrotoluene: ~$10 - $70 | Mild reaction conditions, high yields, good for electron-rich and -poor systems | Multi-step process, potential for unstable intermediates |
| Bartoli Indole Synthesis | o-Substituted Nitroarenes, Vinyl Grignard Reagents | 40-80% | Good | o-Nitrotoluene derivatives vary in price | Excellent for 7-substituted indoles, regioselective | Requires excess Grignard reagent, sensitive to steric hindrance |
| Reissert Indole Synthesis | o-Nitrotoluenes, Diethyl Oxalate | Moderate to Good | Good | o-Nitrotoluene: ~$10 - $70 | Access to 2-carboxyindoles, useful for further functionalization | Requires strong base, multi-step process |
| Nenitzescu Indole Synthesis | Benzoquinones, β-Aminoacrylates | Up to 97% | Good to Excellent | Benzoquinone: ~$940 - $3200 | Direct synthesis of 5-hydroxyindoles, high yields | Limited to specific substitution patterns |
| Madelung Indole Synthesis | N-Acyl-o-toluidines | Variable | Good | N-Phenylamide derivatives vary in price | Useful for 2-substituted indoles | Requires high temperatures and strong bases |
Experimental Protocols
Fischer Indole Synthesis of 2-Phenyl-3-cyanoindole (Adapted from established procedures)
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Benzoylacetonitrile (α-cyano ketone) (1.0 eq)
-
Acid catalyst (e.g., zinc chloride, polyphosphoric acid)
-
High-boiling solvent (e.g., toluene, xylene) or solvent-free conditions
Procedure:
-
Combine the phenylhydrazine and benzoylacetonitrile in a reaction vessel.
-
Carefully add the acid catalyst. For solid catalysts like zinc chloride, ensure it is finely powdered and well-mixed. For liquid catalysts like polyphosphoric acid, add it with stirring.
-
Heat the reaction mixture to the desired temperature (typically between 100-180 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Add a mixture of crushed ice and water to the residue and stir until a solid product precipitates.
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-phenyl-3-cyanoindole.[1]
Leimgruber-Batcho Indole Synthesis (General Protocol)
This synthesis proceeds in two main steps: enamine formation and reductive cyclization.
Step 1: Enamine Formation
-
Dissolve the o-nitrotoluene derivative in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude enamine, which is often a colored solid.[2]
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, tetrahydrofuran).
-
Add a reducing agent. Common choices include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or stannous chloride.[2][3]
-
The reaction is typically stirred at room temperature or with gentle heating until the reduction and cyclization are complete (monitored by TLC).
-
After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed.
-
The crude indole is then purified by column chromatography or recrystallization.[3]
Visualizing the Role of Indole-Containing Drugs in Signaling Pathways
Many indole-based pharmaceuticals exert their therapeutic effects by modulating specific biological signaling pathways. A prominent example is the interaction of triptan drugs, used to treat migraines, with the serotonin signaling pathway. The following diagram illustrates a simplified representation of this pathway and the role of a triptan.
Logical Workflow for Precursor Selection and Synthesis
The process of selecting an indole precursor and developing a synthetic route can be visualized as a logical workflow. This involves an initial assessment of the target molecule, followed by a comparative evaluation of potential synthetic pathways, and culminating in process optimization.
Conclusion
The synthesis of indole-containing pharmaceuticals is a dynamic field where the choice of precursor and synthetic methodology has profound economic and scientific implications. While classical methods like the Fischer indole synthesis remain relevant due to their versatility, modern approaches such as the Leimgruber-Batcho and Nenitzescu syntheses offer advantages in terms of milder reaction conditions and higher yields for specific substitution patterns. A thorough cost-benefit analysis, considering not only the price of precursors but also factors like process efficiency, yield, purity, and environmental impact, is essential for making informed decisions in drug development. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of indole synthesis and selecting the most appropriate strategy for their specific needs.
References
Spectroscopic Interrogation of Methyl 2-(2-aminophenyl)acetate Reactions: A Comparative Guide to Identifying Intermediates
For researchers, scientists, and professionals in drug development, understanding the transient species that dictate reaction pathways is paramount. This guide provides a comparative analysis of key spectroscopic techniques for the real-time identification and characterization of intermediates in reactions involving Methyl 2-(2-aminophenyl)acetate, a versatile precursor in the synthesis of various heterocyclic scaffolds.
The inherent reactivity of the ortho-amino group and the ester functionality in this compound opens avenues for a multitude of transformations, most notably intramolecular cyclization reactions to form lactams, which are core structures in many pharmaceutical agents. The identification of fleeting intermediates in these reactions is crucial for mechanism elucidation and process optimization. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this purpose, supported by detailed experimental protocols and data interpretation.
Comparison of Spectroscopic Techniques for Intermediate Identification
The choice of spectroscopic method is critical and often complementary. While each technique offers unique insights, a multi-faceted approach provides the most comprehensive understanding of the reaction mechanism.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed structural information, including connectivity and chemical environment of atoms. | - Provides unambiguous structure elucidation. - Quantitative analysis of species in solution.[1] - In-situ monitoring capabilities with flow NMR.[1][2][3] | - Lower sensitivity compared to MS. - Longer acquisition times may not be suitable for very fast reactions. |
| FTIR | Identification of functional groups and changes in bonding during a reaction. | - High speed and sensitivity.[4] - Well-suited for real-time, in-situ reaction monitoring.[4][5] - Can be used in flow chemistry setups.[4] | - Provides structural information at the functional group level, not the whole molecule. - Overlapping peaks can complicate spectral interpretation. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns of reactants, intermediates, and products. | - Extremely high sensitivity for detecting low-abundance species.[6] - Can identify charged intermediates directly.[6] - Tandem MS (MS/MS) provides structural information on intermediates.[6] | - Provides information on gas-phase ions, which may not perfectly represent the solution-phase species.[6] - Can be destructive. |
Hypothetical Reaction: Acid-Catalyzed Cyclization of this compound to 1,4-dihydro-2H-indol-2-one
A common and illustrative reaction of this compound is its acid-catalyzed intramolecular cyclization to form 1,4-dihydro-2H-indol-2-one. This reaction proceeds through a key tetrahedral intermediate.
References
- 1. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 35613-44-6 | FM140568 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of Methyl 2-(2-aminophenyl)acetate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of Methyl 2-(2-aminophenyl)acetate. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their needs.
This compound is a key intermediate in the synthesis of various pharmaceuticals. Ensuring its purity is critical for the safety and efficacy of the final drug product. HPLC is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the purity assessment of this aromatic amine.
Comparison of Analytical Methods for Purity Assessment
While HPLC is a preferred method, other techniques can also be employed for purity analysis. The following table compares HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Identification and quantification based on the magnetic properties of atomic nuclei. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | Requires derivatization to increase volatility and thermal stability, which can introduce errors. | Provides structural information and can be used for quantification (qNMR) but may have lower sensitivity for impurities. |
| Sensitivity | High sensitivity, especially with UV detection, allowing for the detection of trace impurities. | High sensitivity with Flame Ionization Detection (FID), but derivatization may be necessary. | Generally lower sensitivity for impurity quantification compared to chromatographic methods. |
| Quantification | Excellent for precise and accurate quantification of the main component and impurities. | Good for quantification, but the accuracy can be affected by the derivatization step. | qNMR can be highly accurate but requires careful experimental setup and validation. |
| Impurity Profiling | Capable of separating a wide range of potential impurities, including starting materials, by-products, and degradation products. | May not be suitable for all potential non-volatile impurities. | Can identify and quantify structurally related impurities if their signals do not overlap with the main component. |
HPLC Method for Purity Validation of this compound
The following reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound and for separating it from potential process-related impurities and degradation products.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-15 min: 20-80% B15-20 min: 80% B20-21 min: 80-20% B21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Representative Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |
| Standard | 8.52 | 1254321 | 100.00 | This compound |
| Sample A | 3.21 | 1234 | 0.10 | Impurity 1 (e.g., 2-Nitrophenylacetic acid) |
| 8.51 | 1234567 | 99.85 | This compound | |
| 10.15 | 567 | 0.05 | Impurity 2 (e.g., Dimer) |
Experimental Protocols
1. Preparation of Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
2. Preparation of Sample Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is stable and free of interfering peaks.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample by the area normalization method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] This can be demonstrated by spiking the sample with potential impurities and observing their separation from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2] This is typically assessed over a range of 80% to 120% of the target concentration.[2]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound purity.
Caption: Workflow for HPLC method validation.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the purity validation of this compound. Its high sensitivity and specificity make it superior to other techniques like GC for this particular analyte. Proper validation of the HPLC method in accordance with ICH guidelines is essential to ensure the generation of accurate and reproducible data, which is a critical aspect of quality control in the pharmaceutical industry.
References
A Comparative Guide to Catalysts for the Cyclization of Methyl 2-(2-aminophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of Methyl 2-(2-aminophenyl)acetate to form oxindole is a critical transformation in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The choice of catalyst for this reaction significantly influences yield, reaction time, and overall efficiency. This guide provides an objective comparison of common catalytic systems, supported by experimental data from related transformations, to aid in the selection of the optimal synthetic route.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts for the synthesis of oxindoles from precursors similar to this compound. Direct comparative data for the target substrate is limited; therefore, this table compiles information from closely related reactions to provide a useful benchmark.
| Catalyst System | Catalyst Loading | Ligand/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Citation |
| Palladium-Catalyzed | |||||||
| Pd(OAc)₂ | 2 mol% | P(o-tol)₃ | Toluene | 100 | 24 | 85 | [1] |
| Pd(PPh₃)₄ | 5 mol% | - | DMF | 80 | 12 | High (unspecified) | [2] |
| Copper-Catalyzed | |||||||
| CuI | 10 mol% | (OMe)₂Phen | Benzene | 100 | 24 | ~70 (for C-H amidation) | [3] |
| Cu(acac)₂ | 10 mol% | - | Cyclohexane | 100 | 24 | Moderate (for C-H amidation) | [3] |
| Acid-Catalyzed | |||||||
| Aqueous HCl | N/A (Stoichiometric) | - | Water | Reflux | Not Specified | 60 (for 2-aminophenylacetic acid) | [4] |
| Acetic Acid | N/A (Solvent) | - | Acetic Acid | Not Specified | Not Specified | High (qualitative) | [5] |
| Base-Catalyzed | |||||||
| Sodium Acetate | Catalytic | - | DMF | 100 | 8 | 61-85 (from isatin) | [6] |
Experimental Protocols
Palladium-Catalyzed Cyclization (General Procedure)
This protocol is adapted from typical palladium-catalyzed α-arylation reactions for oxindole synthesis.[1]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).
-
The tube is evacuated and backfilled with nitrogen three times.
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 10 minutes.
-
This compound (1 equivalent) and NaOtBu (1.2 equivalents) are added to the reaction mixture under a nitrogen atmosphere.
-
The reaction vessel is sealed and heated to 100 °C in an oil bath.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Acid-Catalyzed Cyclization
This protocol is based on the cyclization of 2-aminophenylacetic acid derivatives.[4]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
This compound is dissolved in a minimal amount of water.
-
Concentrated hydrochloric acid is added to the solution.
-
The mixture is heated to reflux and the progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
If necessary, the product can be further purified by recrystallization.
Reaction Mechanisms and Workflows
Palladium-Catalyzed Intramolecular C-H Activation
The palladium-catalyzed cyclization is believed to proceed through an intramolecular C-H activation pathway. The catalytic cycle involves oxidative addition, deprotonation, C-H activation, and reductive elimination.
References
- 1. Oxindole synthesis [organic-chemistry.org]
- 2. Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones [organic-chemistry.org]
- 3. BJOC - Recent advances in copper-catalyzed C–H bond amidation [beilstein-journals.org]
- 4. datapdf.com [datapdf.com]
- 5. Experimental and DFT Studies of Intermolecular Interaction-Assisted Oxindole Cyclization Reaction of Di-t-butyl 2-Aminophenyl-2-methyl Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5973165A - Process for preparing 2-oxindole - Google Patents [patents.google.com]
A Mechanistic Showdown: Fischer, Bischler, and Reissert Indole Syntheses Head-to-Head
For researchers, scientists, and professionals in drug development, the synthesis of the indole scaffold is a cornerstone of medicinal chemistry. This guide provides an objective, data-driven comparison of three classical and enduring methods: the Fischer, Bischler, and Reissert indole syntheses. We will delve into their mechanistic intricacies, evaluate their performance with quantitative data, and provide detailed experimental protocols for reproducibility.
At a Glance: Performance Comparison
To facilitate a direct comparison, the following table summarizes the quantitative data for the synthesis of representative indole derivatives using each of the three methods.
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (neat) | 170 | 0.25 | 2-Phenylindole | 72-80[1] |
| Bischler-Mohlau Synthesis (Microwave) | Aniline, α-Bromoacetophenone | None | None (solid-state) | Microwave (540W) | 0.02 (1 min) | 2-Phenylindole | 71[1] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | 1. Sodium ethoxide 2. Ferrous sulfate, Ammonia | 1. Ethanol 2. Aqueous | Not specified | Not specified | Indole-2-carboxylic acid | ~28 |
Delving into the Mechanisms
The fundamental differences between these three syntheses lie in their reaction pathways, which dictate their scope and limitations.
Fischer Indole Synthesis: This renowned reaction proceeds through a[2][2]-sigmatropic rearrangement of an arylhydrazone intermediate.[3][4] The key mechanistic steps involve the formation of an enamine tautomer from the hydrazone, followed by the acid-catalyzed rearrangement, cyclization, and elimination of ammonia to afford the aromatic indole. A critical requirement is the presence of at least two α-hydrogens on the aldehyde or ketone starting material.[5]
Bischler-Mohlau Indole Synthesis: The Bischler-Mohlau synthesis involves the reaction of an α-halo-ketone with an excess of an aniline.[6] The mechanism is understood to proceed via initial N-alkylation of the aniline, followed by the reaction with a second equivalent of aniline to form an imine intermediate. Subsequent intramolecular electrophilic cyclization and tautomerization lead to the final 2-aryl-indole product.[7] Historically, this reaction was plagued by harsh conditions and low yields, but modern variations, such as microwave-assisted synthesis, have significantly improved its efficiency.
Reissert Indole Synthesis: This method offers a distinct approach starting from o-nitrotoluene and diethyl oxalate.[2] The synthesis occurs in two main stages: a base-catalyzed condensation to form ethyl o-nitrophenylpyruvate, followed by a reductive cyclization of this intermediate.[2] The reduction of the nitro group to an amine is followed by an intramolecular condensation with the adjacent ketone to form the indole ring, typically yielding an indole-2-carboxylic acid which can be subsequently decarboxylated.[2]
Visualizing the Pathways
To further clarify the mechanistic differences, the following diagrams illustrate the core transformations of each synthesis.
Experimental Protocols
For practical application, detailed experimental procedures for the synthesis of representative products are provided below.
Fischer Indole Synthesis: 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is then cooled in an ice bath, and the product is collected by filtration and washed with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The mixture is stirred for an additional minute, and the beaker is removed from the bath. The reaction mixture is allowed to cool slightly and then treated with 200 mL of 1:4 hydrochloric acid. The mixture is then diluted with 300 mL of water and boiled for a few minutes. The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from ethanol. The yield of 2-phenylindole is 72-80%.[1]
Bischler-Mohlau Indole Synthesis (Microwave-Assisted): 2-Arylindoles (One-Pot)
A 2:1 mixture of the desired aniline and phenacyl bromide is thoroughly mixed in the solid state. The mixture is placed in a microwave-safe vessel and irradiated with microwaves at 540 W for 45-60 seconds. The resulting solid is then purified by column chromatography to yield the 2-arylindole. This one-pot procedure has been reported to provide yields in the range of 52-75%.
Reissert Indole Synthesis: Indole-2-carboxylic acid
Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate In a suitable reaction vessel, o-nitrotoluene is treated with diethyl oxalate in the presence of a strong base, such as sodium ethoxide in ethanol. The reaction mixture is stirred at room temperature to facilitate the condensation, forming ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization The crude ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization. A common method involves using zinc dust in glacial acetic acid or ferrous sulfate in aqueous ammonia. The nitro group is reduced to an amine, which undergoes spontaneous intramolecular cyclization with the adjacent ketone functionality. Subsequent hydrolysis of the ester yields indole-2-carboxylic acid. The overall yield for this two-step process is approximately 28%.
Conclusion
The Fischer, Bischler, and Reissert indole syntheses represent three distinct and historically significant strategies for the construction of the indole ring system. The Fischer indole synthesis is a versatile and widely used method, particularly for the synthesis of 2,3-disubstituted indoles. The Bischler-Mohlau synthesis, especially with modern microwave-assisted protocols, provides an efficient route to 2-arylindoles. The Reissert synthesis offers a unique pathway from o-nitrotoluenes, yielding valuable indole-2-carboxylic acids. The choice of synthesis will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. This comparative guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Reissert_indole_synthesis [chemeurope.com]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to the Environmental Impact of Indole Synthesis Routes
The indole scaffold is a privileged structure in medicinal chemistry, featured in a vast array of natural products and pharmaceuticals. Consequently, the development of efficient and environmentally benign methods for its synthesis is of paramount importance. This guide provides a comparative environmental impact assessment of several classical and modern indole synthesis routes, supported by quantitative green chemistry metrics and detailed experimental protocols for greener alternatives.
Comparison of Indole Synthesis Routes
The environmental impact of a chemical synthesis is a multifactorial issue, encompassing atom economy, energy consumption, solvent and reagent toxicity, and waste generation. Green chemistry provides a framework to assess and compare the "greenness" of different synthetic routes through metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).
| Synthesis Route | General Description | Environmental Considerations & Green Metrics |
| Fischer Indole Synthesis | One of the oldest and most widely used methods, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] | Classical: Often requires strong acids (e.g., H₂SO₄, polyphosphoric acid), high temperatures, and organic solvents, leading to significant waste and energy consumption.[1] The E-factor for traditional fine chemical and pharmaceutical processes can be high.[2] Greener Alternatives: - Mechanochemical Synthesis: A solvent-free approach using ball milling with oxalic acid and dimethylurea as grinding auxiliaries. This method significantly reduces solvent waste.[3][4] For one example, an E-factor and EcoScale value were calculated, demonstrating the advantages of the mechanochemical approach.[4] - Heterogeneous Catalysts: Use of solid acid catalysts can simplify catalyst recovery and reduce waste.[5] - Microwave-Assisted Synthesis: Can dramatically reduce reaction times and energy consumption.[6] |
| Bischler-Möhlau Indole Synthesis | The reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.[7] | Classical: Historically, this method suffered from harsh reaction conditions and low yields.[7] Greener Alternatives: - Microwave-Assisted, Solvent-Free Synthesis: A solid-state reaction between anilines and phenacyl bromides followed by microwave irradiation provides a mild and environmentally friendly method, avoiding organic solvents and metal catalysts.[8][9] Overall yields of 52-75% have been reported for a one-pot variation.[8] |
| Larock Indole Synthesis | A palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[10] | Classical: Relies on a palladium catalyst, which is a precious and toxic metal. The use of ligands and bases also contributes to the process mass intensity. Greener Alternatives: - Nickel Catalysis: The replacement of palladium with more abundant and less toxic nickel catalysts is a significant step towards a more sustainable process.[11][12] |
| Nenitzescu Indole Synthesis | The reaction of a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindoles.[9] | Classical: Can be improved by the careful selection of catalysts and solvents. Greener Alternatives: - Use of Milder Lewis Acids and Greener Solvents: A study comparing different Lewis acids (Zn, Fe, Mg salts) in cyclopentyl methyl ether (CPME), a greener solvent, showed improved environmental performance. The E-factor and CO₂ emissions were calculated, highlighting the benefits of CPME.[13] |
| Reissert Indole Synthesis | The synthesis of indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate, followed by reductive cyclization. | Considerations: This multi-step synthesis involves the use of strong bases (e.g., sodium ethoxide) and reducing agents, which can generate significant waste. The atom economy may be lower due to the number of steps and reagents involved. |
| Baeyer-Emmerling Indole Synthesis | The synthesis of indole from o-nitrocinnamic acid using iron powder in a strongly basic solution.[14] | Considerations: This method uses iron, an abundant and low-toxicity metal, as a reducing agent. However, it requires a strongly basic solution, which can present workup and disposal challenges. |
Green Chemistry Metrics Explained
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[15] A higher atom economy signifies less waste generated in the form of byproducts.
-
Environmental Factor (E-Factor): A simple metric defined as the ratio of the mass of waste produced to the mass of the desired product.[2] A lower E-factor indicates a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product.[16] A lower PMI is desirable.
Experimental Protocols for Greener Indole Syntheses
Mechanochemical Fischer Indole Synthesis
This solvent-free protocol utilizes mechanical force to drive the reaction.[4]
Reaction Conditions:
-
Reactants: Phenylhydrazine (1 mmol), ketone (1.1 mmol)
-
Grinding Auxiliaries: Oxalic acid (3.5 mmol), dimethylurea (1.5 mmol)
-
Liquid-Assisted Grinding (optional): Acetic acid (η = 0.1 μL mg⁻¹)
-
Apparatus: 15 mL ZrO₂ milling jar with 20 zirconia milling balls (∅ = 3 mm)
-
Procedure: The reactants and grinding auxiliaries are ball-milled for a specified time.[4]
Work-up: The crude product is purified by trituration with water and then recovered by filtration, avoiding the use of organic solvents for purification.[17]
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis
This one-pot protocol leverages microwave energy to accelerate the reaction in the absence of a solvent.[8][9]
Reactant Preparation:
-
In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
Initial Reaction:
-
Stir the mixture at room temperature for 3 hours.
Microwave Irradiation:
-
Add 3 drops of dimethylformamide (DMF) to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[18]
Work-up and Purification:
-
After cooling, the crude product is purified by column chromatography to obtain the desired 2-arylindole.[19]
Visualizing the Environmental Assessment Workflow
The following diagrams illustrate the key stages in assessing the environmental impact of a chemical synthesis and the relationships between common green chemistry metrics.
References
- 1. Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Welcome to www.sheldon.nl [sheldon.nl]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 17. iris.unica.it [iris.unica.it]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Indole Synthesis: Benchmarking Methyl 2-(2-aminophenyl)acetate Against Novel Precursors
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The efficiency of indole synthesis is heavily reliant on the choice of starting materials. This guide provides a comparative analysis of a traditional precursor, Methyl 2-(2-aminophenyl)acetate, against several novel precursors utilized in modern, metal-catalyzed synthetic routes.
Benchmarking Precursor: this compound
This compound is a readily available starting material. However, its primary application lies in the synthesis of 2-oxindoles rather than indoles directly. The intramolecular cyclization of this precursor typically leads to the formation of the corresponding lactam, 2-oxindole. While the conversion of oxindoles to indoles is possible, it requires an additional reduction step, adding to the overall length of the synthetic route.
Experimental Protocol: Synthesis of 2-Oxindole from this compound
This protocol describes a typical acid-catalyzed intramolecular cyclization to yield 2-oxindole.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent (e.g., Dichloromethane or Ethyl acetate for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add concentrated hydrochloric acid to the solution.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-oxindole.
-
Purify the crude product by recrystallization or column chromatography.
Novel Indole Precursors in Modern Synthesis
Recent advancements in organic synthesis have introduced highly efficient, metal-catalyzed methods for constructing the indole nucleus from a variety of novel precursors. These methods often offer greater flexibility, milder reaction conditions, and higher yields compared to classical approaches.
Palladium-Catalyzed Synthesis from o-Haloanilines and α-Ketol-Derived N-Tosylhydrazones
A recently developed expedient method allows for the regioselective synthesis of N-H indoles from readily available o-haloanilines and α-ketol-derived N-tosylhydrazones.[1][2] This two-step, modular synthesis can be performed without the purification of intermediates and provides regiochemistry that is complementary to the well-known Fischer indole synthesis.[2][3] The reaction proceeds via an intramolecular Barluenga–Valdés cross-coupling reaction.[1]
| Entry | o-Haloaniline | N-Tosylhydrazone | Product | Yield (%) |
| 1 | o-Bromoaniline | Cyclopentanone derived | 1,2,3,4-Tetrahydrocyclopenta[b]indole | 80 |
| 2 | o-Bromoaniline | Cyclohexanone derived | 1,2,3,4-Tetrahydrocarbazole | 73 |
| 3 | o-Iodoaniline | 2-Butanone derived | 2,3-Dimethylindole | 82 |
| 4 | o-Iodoaniline | 3-Pentanone derived | 2-Ethyl-3-methylindole | 85 |
Representative Experimental Protocol:
Step 1: Formation of 2-Alkenylaniline intermediate
-
In an oven-dried flask under an argon atmosphere, combine the o-haloaniline (1.0 equiv) and the α-acyloxy-N-tosylhydrazone (1.2 equiv) in DMF.
-
Heat the mixture to 50 °C.
-
Add a solution of triethylamine (2.0 equiv) in DMF dropwise over 1 hour using a syringe pump.
-
Continue stirring at 50 °C for an additional 3 hours.
-
Quench the reaction with water and extract with ethyl acetate. The crude product can be used in the next step without further purification.
Step 2: Oxidative Cyclization to Indole
-
To a solution of the crude 2-alkenylaniline intermediate in THF, add phenyliodine(III) diacetate (PIFA) (1.0 equiv).
-
Stir the reaction at room temperature for 10 minutes.
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the desired indole.[4]
Rhodium-Catalyzed C-H Annulation of N-Nitrosoanilines
A novel approach for synthesizing N-alkyl indoles involves the Rhodium(III)-catalyzed C–H bond activation and intramolecular cyclization of N-nitrosoanilines with iodonium ylides.[1][5] This method utilizes the nitroso group as a traceless directing group and proceeds under mild conditions to afford structurally diverse N-alkyl indoles.[1][5]
| Entry | N-Nitrosoaniline Substituent | Iodonium Ylide | Product | Yield (%) |
| 1 | 4-Methyl | Ethyl 2-(phenyliodonio)acetate | N-Ethyl-5-methylindole | 75 |
| 2 | 4-Methoxy | Ethyl 2-(phenyliodonio)acetate | N-Ethyl-5-methoxyindole | 82 |
| 3 | 4-Fluoro | Ethyl 2-(phenyliodonio)acetate | N-Ethyl-5-fluoroindole | 68 |
| 4 | 4-Chloro | Ethyl 2-(phenyliodonio)acetate | N-Ethyl-5-chloroindole | 65 |
General Experimental Protocol:
-
To a reaction tube, add the N-nitrosoaniline (1.0 equiv), iodonium ylide (1.2 equiv), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%).
-
Add dichloroethane (DCE) as the solvent.
-
Stir the mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-alkyl indole.
Palladium-Catalyzed Cyclization of 2-Alkynylanilines
The palladium-catalyzed cyclization of 2-alkynylanilines is a versatile method for synthesizing a wide range of substituted indoles.[1] This approach allows for the introduction of various functional groups at the C2 and C3 positions of the indole ring through tandem reactions.[1][6] For instance, coupling with arylsiloxanes can yield 2,3-disubstituted indoles.[1]
| Entry | 2-Alkynylaniline Substituent | Arylsiloxane | Product | Yield (%) |
| 1 | N-Ts, 4-Me | Phenyltrimethoxysilane | 1-Tosyl-5-methyl-2,3-diphenylindole | 88 |
| 2 | N-Ts, 5-OMe | 4-Methoxyphenyltrimethoxysilane | 1-Tosyl-6-methoxy-2,3-di(4-methoxyphenyl)indole | 75 |
| 3 | N-Ts, 5-Cl | 4-Chlorophenyltrimethoxysilane | 1-Tosyl-6-chloro-2,3-di(4-chlorophenyl)indole | 82 |
| 4 | N-Ts, H | Thien-2-yltrimethoxysilane | 1-Tosyl-2,3-di(thien-2-yl)indole | 65 |
General Experimental Protocol:
-
To a sealed tube, add the 2-alkynylaniline (1.0 equiv), arylsiloxane (1.5 equiv), Pd(OAc)2 (5 mol%), and Ag2O (2.0 equiv).
-
Add a suitable solvent such as 1,4-dioxane.
-
Heat the mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the 2,3-disubstituted indole.[1]
Comparative Summary
| Feature | This compound | o-Haloanilines / N-Tosylhydrazones | N-Nitrosoanilines / Iodonium Ylides | 2-Alkynylanilines / Arylsiloxanes |
| Primary Product | 2-Oxindole | N-H Indoles | N-Alkyl Indoles | 2,3-Disubstituted Indoles |
| Reaction Type | Intramolecular Cyclization | Pd-Catalyzed Cascade | Rh-Catalyzed C-H Annulation | Pd-Catalyzed Cyclization/Coupling |
| Typical Yields | Good to High (for oxindole) | Good to Excellent[1][2] | Moderate to Good[1] | Good to Excellent[1] |
| Advantages | Readily available precursor | Modular, complementary regioselectivity to Fischer, N-H indoles directly[2][3] | Mild conditions, traceless directing group[1] | High functional group tolerance, diverse substitution patterns[1] |
| Limitations | Indirect route to indoles | Requires multi-step precursor synthesis | Requires pre-functionalized anilines | Can require specific protecting groups (e.g., N-Tosyl)[1] |
Key Reaction Mechanisms and Workflows
Conclusion
While this compound is a valuable precursor for the synthesis of 2-oxindoles, its utility for the direct formation of indoles is limited. For researchers aiming to synthesize the indole core, modern catalytic methods employing novel precursors such as o-haloanilines, N-nitrosoanilines, and 2-alkynylanilines offer more direct, efficient, and versatile routes. The choice of precursor and synthetic method should be guided by the desired substitution pattern on the indole ring, with these modern approaches providing a powerful toolkit for accessing a wide array of complex and functionally diverse indole derivatives.
References
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole synthesis [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-(2-aminophenyl)acetate: A Procedural Guide
For researchers and professionals in the field of drug development, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Methyl 2-(2-aminophenyl)acetate, a compound utilized in various research applications, requires meticulous disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring compliance and safety.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause significant skin and eye irritation[1].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
Quantitative Safety Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes the key hazard information for this compound.
| Hazard Category | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2][3]. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][3]. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3]. |
| Acute Toxicity, Inhalation | H335 | May cause respiratory irritation[2][3]. |
Step-by-Step Disposal Protocol
The mandated and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1]. Under no circumstances should this chemical be disposed of down the drain or mixed with regular trash [1].
1. Containerization:
-
Keep the waste compound in its original, clearly labeled container whenever possible.
-
If the original container is compromised, transfer the waste to a new, compatible container that is properly labeled with the chemical name and associated hazards.
-
Ensure the container is sealed tightly to prevent any leaks or spills[1].
2. Waste Segregation:
-
Do not mix this compound with other chemical waste unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions[1].
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
4. Professional Disposal:
-
Arrange for the collection of the chemical waste through your institution's EHS office, which will coordinate with a licensed hazardous waste disposal company[1]. These services are equipped to handle and treat hazardous chemicals in compliance with all federal, state, and local regulations[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-(2-aminophenyl)acetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Methyl 2-(2-aminophenyl)acetate (CAS No. 35613-44-6). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard and Safety Data
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes the key hazard information and recommended personal protective equipment.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Occupational Exposure Limits:
-
No specific occupational exposure limits (OELs) have been established for this compound. It is recommended to handle it in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashes. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Refer to the manufacturer's resistance guide for specific breakthrough times. Double-gloving may be necessary for prolonged handling. - Lab Coat: A chemical-resistant lab coat or apron. - Clothing: Long pants and closed-toe shoes. | Prevents skin contact, as the substance causes skin irritation. Aromatic amines can be absorbed through the skin. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be used. | Minimizes the inhalation of vapors or aerosols, which may cause respiratory irritation. |
Operational and Disposal Plan
A strict operational workflow is critical for safety. This step-by-step guidance covers the handling of this compound from receipt to disposal.
Pre-Handling Procedures
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review the Safety Data Sheet (SDS) and this guide. Locate the nearest eyewash station and safety shower.
-
Fume Hood Check: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
PPE Donning: Put on all required PPE as detailed in the table above before entering the designated work area.
Handling Procedures
-
Work Area: Conduct all manipulations of this compound within a certified chemical fume hood.
-
Dispensing: Carefully dispense the required amount, avoiding splashes and the generation of aerosols.
-
Container Management: Keep all containers of the chemical tightly closed when not in use.
-
Storage: Store in a cool, well-ventilated area, away from incompatible substances.[2] The compound should be stored in an inert atmosphere, in a freezer under -20°C.
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate the work area and any equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol, acetone), followed by soap and water.
-
PPE Doffing: Properly remove PPE, taking care to avoid skin contamination. Remove gloves using the correct technique.
-
Hand Washing: Wash hands thoroughly with soap and water after all handling procedures are complete.
Disposal Plan
-
Waste Collection: Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Waste Segregation: Do not mix with other waste streams. Keep in a clearly labeled, sealed container.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention.[3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
